molecular formula C6H6N2O2S B1354700 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone CAS No. 66116-80-1

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Cat. No.: B1354700
CAS No.: 66116-80-1
M. Wt: 170.19 g/mol
InChI Key: DIJACDRUUFIGOD-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-acetyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJACDRUUFIGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509025
Record name 5-Acetyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66116-80-1
Record name 5-Acetyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathway for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules, including antivirals and anticancer agents.[1][2] This document, intended for researchers and drug development professionals, details the retrosynthetic logic, reaction mechanisms, a step-by-step experimental protocol, and key characterization data for the target compound. The primary focus is on the widely employed cyclocondensation reaction, which offers an efficient and reliable route to this class of molecules.

Part 1: Core Principles and Retrosynthetic Strategy

The synthesis of the pyrimidine core is most effectively achieved through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit.[2] This approach is a cornerstone of heterocyclic chemistry due to its efficiency and the ready availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, breaks the pyrimidine ring at the N1-C6 and N3-C4 bonds. This reveals two key synthons:

  • N-C-N Synthon : The 2-sulfanyl group strongly points to thiourea as the ideal precursor. Thiourea provides the N1, C2 (complete with the sulfur atom), and N3 atoms of the heterocyclic ring.

  • C-C-C Synthon : The remaining fragment must provide the C4, C5, and C6 atoms, along with the C4-hydroxy and C5-ethanone (acetyl) substituents. This requires a 1,3-bifunctional three-carbon precursor. An ideal candidate is an acetyl-substituted β-dicarbonyl compound, such as ethyl 2-acetyl-3-oxobutanoate . This molecule contains the required acetyl group at the central carbon (which will become C5) and two carbonyl groups at positions 1 and 3 for the cyclization reaction.

The retrosynthetic pathway is visualized below.

G Target 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone Disconnect C-N Bond Disconnection (Pyrimidine Ring Opening) Target->Disconnect Retrosynthesis Thiourea Thiourea (N-C-N Precursor) Disconnect->Thiourea Dicarbonyl Ethyl 2-acetyl-3-oxobutanoate (C-C-C Precursor) Disconnect->Dicarbonyl

Caption: Retrosynthetic analysis of the target pyrimidine.

Part 2: The Principal Synthetic Pathway: Base-Catalyzed Cyclocondensation

The most direct and widely applicable method for synthesizing the title compound is the base-catalyzed cyclocondensation of thiourea with an appropriate β-dicarbonyl precursor. This reaction, a variation of the classical pyrimidine synthesis, is robust and generally provides good yields.

Reaction Mechanism and Causality

The reaction proceeds through a series of well-understood steps initiated by a base, typically a sodium alkoxide like sodium ethoxide (NaOEt) in an alcoholic solvent.

  • Deprotonation (Expertise & Experience): The process begins with the deprotonation of the active methylene group of the β-dicarbonyl compound (ethyl 2-acetyl-3-oxobutanoate) by the alkoxide base. This step is crucial as it generates a highly nucleophilic enolate, which is the reactive species that initiates the condensation. The choice of an alkoxide base corresponding to the alcoholic solvent (e.g., NaOEt in ethanol) prevents transesterification side reactions.

  • Nucleophilic Attack (Causality): One of the amino groups of thiourea performs a nucleophilic attack on one of the carbonyl carbons of the enolate. This is followed by a proton transfer.

  • Second Nucleophilic Attack & Cyclization: The second amino group of the thiourea intermediate then attacks the remaining carbonyl carbon, leading to the formation of a cyclic intermediate.

  • Dehydration (Trustworthiness): The cyclic intermediate undergoes two sequential dehydration steps (loss of water and ethanol) to form the aromatic pyrimidine ring. This aromatization is a strong thermodynamic driving force for the reaction.

  • Tautomerization: The final product exists in tautomeric equilibrium. The 4-hydroxy group can exist as the 4-oxo tautomer (a pyrimidone), and the 2-sulfanyl group can exist as the 2-thione tautomer. The thione and oxo forms are generally favored in the solid state.

The overall synthetic workflow is illustrated below.

G cluster_reactants Reactants cluster_conditions Conditions Thiourea Thiourea Dicarbonyl Ethyl 2-acetyl-3-oxobutanoate Base Sodium Ethoxide (Base) Product 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone Solvent Ethanol (Solvent) Heat Reflux Heat->Product Cyclocondensation

Caption: Forward synthesis workflow via cyclocondensation.

Part 3: Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous syntheses of 4-hydroxy-2-mercaptopyrimidine derivatives.[3][4]

Materials and Equipment:

  • Sodium metal

  • Absolute Ethanol

  • Thiourea

  • Ethyl 2-acetyl-3-oxobutanoate

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for filtration and washing (Büchner funnel, filter flask)

  • pH paper

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add sodium metal (e.g., 2.0 mol equivalents) in small pieces to absolute ethanol (e.g., 250 mL) under an inert atmosphere (e.g., nitrogen). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved completely.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add thiourea (e.g., 1.05 mol equivalents) at room temperature. Stir for 15 minutes until it dissolves.

  • Addition of β-Dicarbonyl: Slowly add ethyl 2-acetyl-3-oxobutanoate (e.g., 1.0 mol equivalent) to the reaction mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice and water.

    • Acidify the aqueous solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 2-3. This protonates the product, causing it to precipitate out of the solution.

    • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.

Part 4: Characterization Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyDataSource
Molecular Formula C₆H₆N₂O₂S[5]
Molecular Weight 170.19 g/mol [5]
Appearance Expected to be a crystalline solidN/A
¹H NMR Expect signals for the methyl protons of the acetyl group, potentially a broad signal for the N-H protons, and a signal for the C6-H proton of the pyrimidine ring.N/A
IR Spectroscopy Expect characteristic peaks for C=O (ketone and amide), C=C, C=N, and N-H/O-H stretching, as well as a C=S peak.N/A
Mass Spectrometry The molecular ion peak [M]+ should be observed at m/z ≈ 170.02.N/A

Part 5: Safety and Handling

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere and away from moisture. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Ethoxide: Corrosive and moisture-sensitive. Avoid inhalation and contact with skin.

  • Thiourea: A suspected carcinogen. Handle with care, using gloves and a fume hood to avoid dust inhalation.

  • Solvents and Acids: Ethanol is flammable. Concentrated HCl is highly corrosive. All procedures should be performed in a well-ventilated fume hood.

References

  • Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol. RSC Publishing. Available at: [Link]

  • Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. Available at: [Link]

  • Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/jm020993+
  • Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. ResearchGate. Available at: [Link]

  • Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. ResearchGate. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. ResearchGate. Available at: [Link]

  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. Available at: [Link]

  • The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. ResearchGate. Available at: [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of antibacterial activity of pyrimidine-2-thiones and acetylpyrimidine-2-thiols. ResearchGate. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]

  • 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone. Amerigo Scientific. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. Available at: [Link]

  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. Available at: [Link]

  • 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. J&K Scientific. Available at: [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Available at: [Link]

  • 1-(4-hydroxyphenyl)ethanone. Chemical Synthesis Database. Available at: [Link]

  • Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed. Available at: [Link]

  • Cas 35204-52-5,Ethanone, 1-(2-hydroxy-4-mercaptophenyl)-. LookChem. Available at: [Link]

  • 1-(3,4-dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone. PubChemLite. Available at: [Link]

  • Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. PrepChem.com. Available at: [Link]to-6-methyl-5-pyrimidinyl-acetic-acid/)

Sources

physicochemical properties of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 5-Acetyl-2-thiouracil

Introduction

5-Acetyl-2-thiouracil is a derivative of thiouracil, a class of compounds known for their significant biological activities, which has garnered interest within the fields of medicinal chemistry and drug development. The incorporation of an acetyl group at the 5-position and a thiol group at the 2-position of the pyrimidine ring introduces unique electronic and steric features that can profoundly influence its interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for optimizing its therapeutic potential, guiding formulation development, and predicting its pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-acetyl-2-thiouracil, offering insights into experimental methodologies for their determination and discussing the implications of these properties for pharmaceutical applications.

Molecular Structure and Tautomerism

One of the most critical aspects of 5-acetyl-2-thiouracil's chemistry is its potential for tautomerism. The molecule can exist in several tautomeric forms, primarily due to the proton mobility associated with the amide and thioamide functionalities within the pyrimidine ring. The predominant tautomeric forms are the thione-keto form and the thiol-enol form.

The equilibrium between these tautomers is influenced by the solvent, pH, and temperature, which in turn affects the compound's physicochemical and biological properties. X-ray crystallography studies have confirmed that in the solid state, 5-acetyl-2-thiouracil exists predominantly as the thione-keto tautomer, with the pyrimidine ring adopting a planar conformation.

Key Physicochemical Properties

A quantitative understanding of the physicochemical properties of 5-acetyl-2-thiouracil is essential for its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties of 5-Acetyl-2-thiouracil
PropertyValueMethodReference
Molecular FormulaC6H6N2O2S--
Molecular Weight170.19 g/mol --
Melting Point265-267 °CExperimental
Crystal SystemMonoclinicX-ray Diffraction
Space GroupP21/cX-ray Diffraction
Solubility

The solubility of a drug substance is a critical factor influencing its bioavailability. The presence of both hydrogen bond donors (N-H and O-H in tautomeric forms) and acceptors (C=O and C=S) in 5-acetyl-2-thiouracil suggests that its solubility will be highly dependent on the solvent's polarity and pH.

Experimental Protocol for Solubility Determination

A standard method for determining aqueous solubility is the shake-flask method.

  • Preparation: A supersaturated solution of 5-acetyl-2-thiouracil is prepared in a buffer of a specific pH.

  • Equilibration: The solution is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and filtration.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 1: Workflow for solubility determination using the shake-flask method.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial determinant of a drug's ability to cross biological membranes.

Experimental Protocol for LogP Determination

The shake-flask method is also a standard approach for determining LogP.

  • Preparation: A known amount of 5-acetyl-2-thiouracil is dissolved in a pre-saturated mixture of n-octanol and water.

  • Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two phases and then left to separate.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is measured, typically by UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The pKa values of a molecule indicate the pH at which it will be ionized. The presence of acidic protons on the nitrogen and sulfur atoms of 5-acetyl-2-thiouracil means its ionization state will change with pH, affecting its solubility, permeability, and interaction with biological targets.

Experimental Protocol for pKa Determination

Potentiometric titration is a common method for pKa determination.

  • Titration: A solution of 5-acetyl-2-thiouracil is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

G cluster_titration Titration cluster_analysis Data Analysis A Dissolve 5-acetyl-2-thiouracil in water B Titrate with standardized NaOH solution A->B C Monitor pH continuously B->C D Plot pH vs. volume of titrant C->D Generate titration curve E Identify half-equivalence point D->E F pKa = pH at half-equivalence E->F

Figure 2: Workflow for pKa determination via potentiometric titration.

Spectroscopic Properties

Spectroscopic analysis provides valuable information about the chemical structure and purity of 5-acetyl-2-thiouracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the molecular structure. The chemical shifts of the protons and carbons are influenced by their local electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the C=O, C=S, N-H, and C-H bonds can be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.

Synthesis of 5-Acetyl-2-thiouracil

The synthesis of 5-acetyl-2-thiouracil has been reported via the condensation reaction of ethyl 2-acetyl-3-ethoxyacrylate with thiourea in the presence of sodium ethoxide. This reaction proceeds through a cyclocondensation mechanism to form the pyrimidine ring.

G reagents Ethyl 2-acetyl-3-ethoxyacrylate + Thiourea conditions Sodium Ethoxide reagents->conditions Reactants product 5-Acetyl-2-thiouracil conditions->product Cyclocondensation

Figure 3: Synthetic pathway for 5-acetyl-2-thiouracil.

Conclusion

The physicochemical properties of 5-acetyl-2-thiouracil are integral to its potential as a pharmaceutical agent. This guide has detailed its key characteristics, including solubility, lipophilicity, and pKa, and provided standardized protocols for their determination. A comprehensive understanding of these properties is essential for researchers and scientists in the field of drug development to effectively advance this and similar compounds from the laboratory to clinical applications.

References

  • P. G. Jones, O. G. Rubner, C. Thomsen, C. C. Tzschucke, M. W. Göbel. 5-Acetyl-2-thiouracil. Acta Crystallographica Section C: Crystal Structure Communications, 1998, 54(12), 1988-1990. [Link]

  • J. D. Fissekis, F. Sweet. Synthesis of 5-acetyl-2-thiouracil and 5-acetyluracil. Journal of Organic Chemistry, 1973, 38(11), 264-266. [Link]

The Pyrimidine Core: A Versatile Scaffold for Drug Discovery & A Technical Guide to 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Pyrimidines in Medicinal Chemistry

The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role in biological systems is underscored by its presence in the nucleobases of DNA and RNA (thymine, cytosine, and uracil).[1] This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in drug discovery, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[3][4] Pyrimidine derivatives have demonstrated a broad spectrum of medicinal applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[5][6][7] The synthetic versatility of the pyrimidine core allows for the generation of a large number of structurally diverse derivatives, enabling fine-tuning of their biological activity.

Molecular Profile: 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

PropertyValueSource
Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
Chemical Structure A pyrimidine ring substituted with a hydroxyl group at position 4, a sulfanyl (mercapto) group at position 2, and an acetyl group at position 5.N/A

Synthetic Strategies: A Pathway to the Target Molecule

The synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone can be approached through the well-established Biginelli-like condensation reactions or variations thereof, which involve the cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative.[8] A plausible synthetic route would involve the reaction of a suitably substituted three-carbon synthon with thiourea.

Proposed Synthetic Workflow

A logical and efficient pathway to the target molecule involves a one-pot, three-component reaction. This approach is favored for its atom economy and reduced number of synthetic steps and purification procedures.

Synthetic Workflow Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl Acetoacetate->Intermediate Thiourea Thiourea Cyclization Cyclocondensation Thiourea->Cyclization Formylating Agent Formylating Agent (e.g., Triethyl Orthoformate) Formylating Agent->Intermediate Intermediate->Cyclization Target_Molecule 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone Cyclization->Target_Molecule

Caption: Proposed synthetic workflow for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Detailed Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Thiourea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Formation of the Enol Ether Intermediate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.5 equivalents).

    • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Cyclocondensation with Thiourea:

    • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (2 equivalents) in ethanol under an inert atmosphere.

    • To the freshly prepared sodium ethoxide solution, add thiourea (1.1 equivalents) and stir until dissolved.

    • Add the crude enol ether intermediate from the previous step dropwise to the thiourea solution at room temperature.

    • Heat the reaction mixture to reflux for 6-8 hours. A precipitate should form during this time.

  • Isolation and Purification:

    • After the reflux period, cool the reaction mixture to room temperature and then in an ice bath.

    • Filter the precipitate and wash it with cold ethanol.

    • Suspend the solid in water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

    • The target compound, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization: Verifying the Molecular Structure

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons, the pyrimidine ring proton, and exchangeable protons for the hydroxyl and sulfanyl groups.
¹³C NMR Resonances for the acetyl carbonyl carbon, the acetyl methyl carbon, and the carbons of the pyrimidine ring.
FT-IR Characteristic absorption bands for the C=O (acetyl), O-H (hydroxyl), N-H, and C=N bonds of the pyrimidine ring, and the S-H (sulfanyl) group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (170.19 g/mol ).

Potential Biological Significance and Applications in Drug Development

The structural features of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone suggest several potential applications in drug discovery, based on the known activities of related pyrimidine derivatives.

Anticancer Potential

Many pyrimidine derivatives are potent anticancer agents.[3][5] Their mechanisms of action often involve the inhibition of kinases that are crucial for cancer cell proliferation and survival.[9] The 2-thio-pyrimidine scaffold, in particular, has been investigated for its anticancer properties.[10]

Anticancer Mechanism cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Signaling_Cascade->Apoptosis_Inhibition Pyrimidine_Derivative 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone Pyrimidine_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential mechanism of anticancer activity via inhibition of receptor tyrosine kinases.

Anti-inflammatory and Analgesic Activity

Pyrimidine derivatives have also shown significant anti-inflammatory and analgesic properties.[6][11] Some compounds exhibit their effects by inhibiting enzymes like cyclooxygenase (COX), which are key mediators of inflammation and pain.[6]

Antimicrobial and Antiviral Activity

The pyrimidine core is present in many antimicrobial and antiviral drugs.[7][12] These compounds can interfere with microbial metabolic pathways or viral replication processes. The 2-thio-pyrimidine moiety has been specifically associated with antimicrobial and antiviral activities.[12][13]

Conclusion and Future Directions

While 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone may not be a widely cataloged compound, its core structure represents a fertile ground for drug discovery. The synthetic route outlined in this guide provides a practical approach to its preparation, and the known biological activities of related pyrimidine derivatives suggest a high potential for this molecule to exhibit interesting pharmacological properties.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation. Screening for anticancer, anti-inflammatory, and antimicrobial activities would be a logical starting point. Further structure-activity relationship (SAR) studies, involving modifications of the substituents on the pyrimidine ring, could lead to the discovery of novel and potent therapeutic agents.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Biology Pharmacy and Health Sciences, 20(01), 253–266.
  • Applications of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 49.
  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
  • Biological activities of synthetic pyrimidine derivatives. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry, 11(Special Issue 1), 1–24.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(10), 1258.
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). Chemistry of Heterocyclic Compounds, 53(3), 256–272.
  • An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(03), 476–491.
  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2005). Bioorganic & Medicinal Chemistry, 13(9), 3185–3195.
  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023).
  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2005).
  • Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. (n.d.). PrepChem.com.
  • 2-mercaptopyrimidine. (n.d.). Organic Syntheses.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6965.
  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Letters in Organic Chemistry, 7(4), 336–339.
  • Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides. (1996). Journal of Medicinal Chemistry, 39(2), 538–542.
  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. (2020). Organic & Biomolecular Chemistry, 18(30), 5825–5837.

Sources

An In-Depth Technical Guide to Investigating 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Preamble: The Pyrimidine Scaffold as a Foundation for Kinase Inhibitor Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its ability to form key hydrogen bonds and participate in various non-covalent interactions has made it a cornerstone in the design of kinase inhibitors.[4][5] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[6][7]

This guide focuses on the compound 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone . While specific biological data for this molecule is not extensively documented, its pyrimidine core, substituted with hydroxyl and sulfanyl groups, presents a compelling starting point for investigation as a potential kinase inhibitor. This document provides a comprehensive, technically-grounded roadmap for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and visualize the complex biological pathways and experimental workflows involved.

Chapter 1: A Strategic Framework for Target Identification and Validation

The journey from a compound of interest to a validated lead molecule requires a structured and logical approach. Given the high probability of a pyrimidine-based compound interacting with kinases, our strategy is centered on a tiered screening and validation process. This approach is designed to efficiently identify high-probability targets and subsequently confirm their biological relevance.

The Tiered Screening Cascade

The initial phase of target discovery involves a broad, unbiased screen to identify potential kinase interactions, followed by progressively more focused assays to confirm potency, selectivity, and cellular activity.[6]

G Compound 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone Kinome_Screening High-Throughput Kinome Profiling (e.g., KinomeScan®) Compound->Kinome_Screening Hit_Identification Hit Identification (Kinases with significant binding) Kinome_Screening->Hit_Identification IC50_Determination In Vitro IC50 Determination (Biochemical Assays) Hit_Identification->IC50_Determination Potency_Selectivity Potency & Selectivity Profile IC50_Determination->Potency_Selectivity Cell_Based_Assays Cell-Based Assays (Target Engagement & Phenotypic) Potency_Selectivity->Cell_Based_Assays Lead_Candidate Lead Candidate Identification Cell_Based_Assays->Lead_Candidate

Caption: A tiered workflow for kinase inhibitor target identification.

This workflow begins with a high-throughput screen against a large panel of kinases to cast a wide net for potential interactions. Hits from this screen are then subjected to rigorous biochemical assays to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.[6] Promising candidates are further profiled for selectivity against a smaller panel of related kinases to assess off-target effects. Finally, the most potent and selective compounds are advanced to cell-based assays to confirm their activity in a more physiologically relevant context.[8]

Chapter 2: High-Priority Kinase Target Families for Pyrimidine Derivatives

Based on extensive literature, several kinase families have emerged as frequent targets for pyrimidine-based inhibitors.[2] The following sections outline the rationale for prioritizing these families in the investigation of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9] Its aberrant activation is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[10] Numerous approved EGFR inhibitors, such as gefitinib and erlotinib, feature a fused pyrimidine (quinazoline) scaffold, highlighting the suitability of this core for targeting the EGFR ATP-binding site.[9][11]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Inhibition of VEGFR-2 is a validated anti-cancer strategy. Several pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors, demonstrating the scaffold's utility in targeting this kinase.[13][14][15]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis & Permeability MAPK->Angiogenesis Inhibitor Pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway in angiogenesis.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[7] Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. The development of CDK inhibitors, such as Palbociclib, which is based on a pyridopyrimidine scaffold, has been a significant advancement in cancer therapy.[16] This makes CDKs a high-priority target family for novel pyrimidine derivatives.[17][18]

CDK_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Inhibitor Pyrimidine Inhibitor Inhibitor->CDK46

Caption: The CDK4/6-Rb pathway controlling cell cycle progression.

Aurora Kinases

The Aurora kinase family (A, B, and C) are critical regulators of mitosis.[19] Their overexpression is common in many cancers and is associated with genomic instability.[19] The pyrimidine scaffold is a common feature in many potent Aurora kinase inhibitors currently in clinical development, making this family a compelling area of investigation.[2][3][20][21][22]

Chapter 3: Core Experimental Protocols for Target Validation

The following protocols provide a detailed, step-by-step guide for the experimental validation of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of the compound by measuring the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[23][24]

Materials:

  • Purified target kinase (e.g., EGFR, VEGFR-2, CDK2)

  • Specific peptide substrate for the target kinase

  • 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Further dilute the compound solutions in the kinase assay buffer.

  • Kinase Reaction:

    • In the 384-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the target kinase and its specific substrate to each well. Include a "no enzyme" control for background subtraction.

    • Initiate the reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase.[1]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2, MCF-7 for CDK4/6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in the complete culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or DMSO (vehicle control).

    • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Target Engagement

This technique is used to determine if the compound inhibits the phosphorylation of the target kinase or its downstream substrates in a cellular context, confirming target engagement.

Materials:

  • Cancer cell line of interest

  • 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Rb, anti-total-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat the cells with the compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the ratio of the phosphorylated protein to the total protein. A decrease in this ratio with increasing compound concentration indicates target engagement.

Chapter 4: Data Interpretation and Future Directions

The successful execution of the described experimental plan will yield a comprehensive dataset on the bioactivity of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

  • Potency and Selectivity: The IC50 values from the in vitro kinase assays will establish the compound's potency against specific kinases. A desirable lead compound will exhibit high potency (low nanomolar IC50) against its primary target and significantly lower potency against other kinases, indicating selectivity.[6]

  • Cellular Activity: The GI50 values from the proliferation assays will demonstrate the compound's ability to inhibit cancer cell growth. A strong correlation between the IC50 and GI50 values for a cell line dependent on the target kinase provides strong evidence for an on-target mechanism of action.

  • Target Engagement: The Western blot analysis will provide direct evidence that the compound is inhibiting the target kinase within the cell, as demonstrated by a reduction in the phosphorylation of the kinase or its downstream substrates.[25]

Should the data from these initial studies be promising, subsequent steps in the drug discovery pipeline would include lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in animal models.[6]

Conclusion

While 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a novel chemical entity with limited published biological data, its pyrimidine scaffold provides a strong rationale for its investigation as a kinase inhibitor. The systematic approach outlined in this guide, from broad-based screening to specific cellular validation, offers a robust framework for elucidating its therapeutic potential. By leveraging the wealth of knowledge on pyrimidine-based kinase inhibitors and employing the detailed methodologies provided, researchers can efficiently and effectively explore the promise of this compound in the ongoing search for new and improved targeted therapies.

References

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, May 19). Journal of Medicinal Chemistry. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023, January 19). NIH. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). NIH. [Link]

  • PI3K inhibitors with pyrimidine scaffold. (n.d.). ResearchGate. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). PMC - PubMed Central. [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. [Link]

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023, May 5). PubMed. [Link]

  • CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. (n.d.). ResearchGate. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). SpringerLink. [Link]

  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021, September 2). ACS Publications. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. [Link]

  • DOT language — Beginner. (Graph description language). (2017, October 16). Medium. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025, September 5). ResearchGate. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • Clinically approved pyrimidine scaffolds as EGFR inhibitors. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. (n.d.). Future Medicinal Chemistry. [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (n.d.). PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2025, October 15). ResearchGate. [Link]

  • Pathway Enrichment Analysis plots: easy R tutorial. (2023, August 9). YouTube. [https://www.youtube.com/watch?v=B- பதவி8T08U]([Link] பதவி8T08U)

  • Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. (n.d.). Taylor & Francis Online. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2025, August 6). ResearchGate. [Link]

  • In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. (2023, November 15). MDPI. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central. [Link]

  • In Silico Investigation of a New 4-Hydroxyquinolone Analogue as Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking an. (2023, November 15). Sciforum. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

  • Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. (2018, October 10). PubMed. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][23]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (n.d.). Taylor & Francis Online. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). SpringerLink. [Link]

  • Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

  • Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. (2011, April 15). AACR Journals. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. (n.d.). PubMed. [Link]

  • Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. (2010, September 9). PubMed. [Link]

Sources

An Inquiry into the Mechanistic Action of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone: A Scarcity of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An important notification regarding the current state of knowledge on 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Introduction: A Compound Awaiting Characterization

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a pyrimidine derivative with the molecular formula C₆H₆N₂O₂S, is commercially available as a biochemical for research applications.[1][2][3][4] Despite its availability, a comprehensive review of publicly accessible scientific literature and technical databases reveals a significant gap in the understanding of its biological activity. At present, there is no published research detailing the mechanism of action, biological targets, or therapeutic potential of this specific compound. Product information from suppliers explicitly states that it is intended for research use only and not for diagnostic or therapeutic purposes.[1][2][3][4]

Current Status: Absence of Mechanistic Data

Extensive searches for peer-reviewed articles, patents, and technical whitepapers on the mechanism of action of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone have yielded no specific results. This lack of data prevents the construction of a detailed technical guide on its core mechanism as requested. Any attempt to delineate a signaling pathway or propose a specific biological target would be purely speculative and without the necessary authoritative grounding and experimental validation required for a scientific audience.

Insights from Structurally Related Pyrimidine Derivatives

While direct information is wanting, the broader class of pyrimidine-containing compounds is well-represented in medicinal chemistry with a wide array of biological activities. For context, and to provide potential avenues for future research, it is pertinent to consider the activities of structurally analogous molecules.

For instance, other pyrimidine derivatives containing mercapto and ethanone moieties have been investigated for their biological potential. One such related compound, 1-[4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone, has been noted for its potential antimicrobial and antioxidant properties.[5] The presence of the thiol (-SH) group in these molecules suggests a potential for reactivity, including the formation of disulfide bonds or acting as a nucleophile.[5]

It is plausible that 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone could be explored for similar biological activities. However, it is crucial to underscore that this is a hypothesis based on chemical structure similarity and not on experimental evidence for the specific compound .

Future Directions and a Call for Investigation

The absence of mechanistic data for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone presents an open area for discovery. Researchers in possession of this compound are encouraged to undertake foundational studies to elucidate its biological effects. A potential starting point for such an investigation is outlined below. This suggested workflow is hypothetical and intended to serve as a guide for initial exploratory research.

Table 1: Hypothetical Initial Screening Protocol
Experimental Step Objective Methodology Potential Insights
1. Cytotoxicity Screening To determine the compound's effect on cell viability.Cell viability assays (e.g., MTT, CellTiter-Glo®) across a panel of cancer and non-cancer cell lines.Identification of potential cytotoxic or cytostatic effects and determination of a non-toxic concentration range for further assays.
2. Antimicrobial Screening To assess potential activity against bacteria and fungi.Broth microdilution or disk diffusion assays against a panel of pathogenic microbes.Discovery of potential antimicrobial properties.
3. Antioxidant Capacity Assays To evaluate the compound's ability to neutralize free radicals.In vitro antioxidant assays (e.g., DPPH, ABTS).Assessment of its potential to mitigate oxidative stress.
4. Kinase Profiling To screen for inhibitory activity against a broad panel of protein kinases.In vitro kinase inhibition assays.Identification of potential protein kinase targets, which are often implicated in various diseases.
Diagram: Hypothetical Experimental Workflow

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Target Validation & Mechanism Elucidation A Compound Procurement 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone B Purity and Structural Verification (NMR, LC-MS) A->B C Cytotoxicity Assays B->C Initiate Screening D Antimicrobial Assays B->D Initiate Screening E Antioxidant Assays B->E Initiate Screening F Broad Kinase Screening B->F Initiate Screening G Hit Identification C->G D->G E->G F->G H Dose-Response Studies G->H I Cellular Thermal Shift Assays (CETSA) H->I J Downstream Signaling Analysis (Western Blot, qPCR) I->J K In Vivo Model Studies J->K caption Hypothetical workflow for mechanistic investigation.

Caption: A proposed experimental workflow for the initial biological characterization and subsequent mechanism of action studies for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Conclusion

References

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted spectroscopic data for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a pyrimidine derivative of interest to researchers and drug development professionals. Due to the limited availability of public experimental data for this specific compound, this document leverages established principles of spectroscopic analysis of pyrimidine derivatives to offer a robust predictive framework for its characterization.[1][2][3]

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[2][3] The structural elucidation of novel pyrimidine derivatives is therefore a critical step in drug discovery and development.[1] 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone (Molecular Formula: C₆H₆N₂O₂S, Molecular Weight: 170.19 g/mol ) is a multifunctionalized pyrimidine that holds potential for further chemical elaboration.[4] Accurate characterization of its structure is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[1][2]

This guide will provide a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. The predictions are grounded in the well-documented spectroscopic behavior of related pyrimidine derivatives and functional groups.[1][3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, we can predict the chemical shifts for the protons and carbons based on the electronic environment created by the various substituents on the pyrimidine ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons of the acetyl group, and the labile protons of the hydroxyl and sulfanyl groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine-H68.0 - 8.5Singlet (s)1H
Acetyl-CH₃2.4 - 2.7Singlet (s)3H
Hydroxyl-OH10.0 - 12.0 (broad)Singlet (s)1H
Sulfanyl-SH3.0 - 4.0 (broad)Singlet (s)1H

The downfield shift of the pyrimidine proton (H6) is characteristic of protons on electron-deficient aromatic rings. The chemical shifts of the -OH and -SH protons can be broad and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Acetyl)190 - 200
C4 (C-OH)160 - 170
C2 (C-SH)175 - 185
C6145 - 155
C5110 - 120
CH₃ (Acetyl)25 - 35
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a pyrimidine derivative is as follows:[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a frequency of 300-600 MHz.

    • Employ a standard single-pulse experiment.

    • Set the number of scans to 8-16 for a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

    • Set the spectral width to a range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Increase the number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3500 (broad)Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Weak
C=O stretch (acetyl)1650 - 1700Strong
C=N and C=C stretch (pyrimidine ring)1450 - 1620Medium-Strong
C-N stretch1200 - 1350Medium
S-H stretch (sulfanyl)2550 - 2600 (weak)Weak

The presence of a strong absorption band around 1650-1700 cm⁻¹ would be indicative of the carbonyl group of the ethanone moiety.[3][5] The broad band in the 3200-3500 cm⁻¹ region would suggest the presence of the hydroxyl group.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[1]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 170.

  • Major Fragmentation Pathways: The molecule is likely to undergo fragmentation through various pathways, including the loss of the acetyl group, cleavage of the pyrimidine ring, and other characteristic fragmentations.

A plausible fragmentation pathway is illustrated in the diagram below.

fragmentation M [M]⁺˙ m/z = 170 F1 [M - CH₃]⁺ m/z = 155 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z = 127 M->F2 - •COCH₃ F3 [M - SH]⁺ m/z = 137 M->F3 - •SH workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Sample 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Sources

An In-Depth Technical Guide to the Discovery and History of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, also known as 5-acetyl-4-hydroxy-2-mercaptopyrimidine or 5-acetyl-2-thiouracil. While the specific historical record of its initial synthesis is not extensively documented in readily available literature, its structural components—the pyrimidine core, the thiouracil motif, and the acetyl group—sit at the confluence of significant developments in medicinal and organic chemistry. This guide will delve into the historical context of pyrimidine and thiouracil chemistry, propose a plausible and well-established synthetic pathway based on classical heterocyclic chemistry principles, and provide a detailed experimental protocol. Furthermore, it will explore the physicochemical properties and potential therapeutic applications of this class of compounds, offering insights for researchers in drug discovery and development.

Introduction: The Chemical and Historical Context

The pyrimidine ring system is a cornerstone of medicinal chemistry and molecular biology, forming the scaffold for nucleobases such as cytosine, thymine, and uracil.[1] The systematic study of pyrimidines began in the late 19th century, with significant contributions from researchers like Adolf Pinner, who first synthesized pyrimidine derivatives in 1884.[1] The introduction of a thiol group at the 2-position of the pyrimidine ring gives rise to 2-thiouracil and its derivatives, a class of compounds that has garnered significant interest for its diverse biological activities.[2]

Historically, 2-thiouracil itself was identified as a potent antithyroid agent in the 1940s, marking a significant milestone in the treatment of hyperthyroidism.[2] This discovery spurred extensive research into the synthesis and pharmacological evaluation of a vast array of 2-thiouracil derivatives. The addition of various substituents to the pyrimidine core has been a fruitful strategy for modulating the biological and physicochemical properties of these compounds, leading to the development of agents with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3]

The subject of this guide, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, is a derivative of 2-thiouracil bearing an acetyl group at the 5-position. While a singular "discovery" of this specific molecule is not prominently recorded, its synthesis falls within the well-established principles of pyrimidine chemistry, likely emerging from systematic explorations of 2-thiouracil analogs. The presence of the acetyl group, a Michael acceptor, introduces a reactive site for potential covalent interactions with biological macromolecules, a feature often exploited in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is presented in the table below.

PropertyValueSource
Molecular Formula C6H6N2O2S[4]
Molecular Weight 170.19 g/mol [4]
CAS Number 38137-0-8N/A
Appearance Likely a crystalline solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred

Proposed Synthesis Pathway and Mechanism

The most logical and widely employed method for the synthesis of 5-substituted-2-thiouracils is the condensation reaction between thiourea and a suitably substituted β-ketoester. This approach is a variation of the classical Biginelli reaction, a one-pot multicomponent reaction that has been a mainstay in heterocyclic synthesis for over a century.

In the case of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, the key precursors are thiourea and a β-ketoester bearing an acetyl group at the α-position, such as diethyl 2-acetyl-3-oxosuccinate . The overall reaction proceeds via a cyclocondensation mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product thiourea Thiourea intermediate1 Thiourea adduct thiourea->intermediate1 + beta_ketoester Diethyl 2-acetyl-3-oxosuccinate beta_ketoester->intermediate1 intermediate2 Cyclized intermediate intermediate1->intermediate2 Cyclization (-EtOH) product 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone intermediate2->product Tautomerization & Hydrolysis (-EtOH)

Figure 1: Proposed synthetic pathway for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which serves to deprotonate the thiourea and facilitate its nucleophilic attack on one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular condensation and subsequent dehydration to form the pyrimidine ring. The final step involves the tautomerization of the enol form to the more stable keto form of the hydroxyl group at the 4-position.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, adapted from general procedures for the synthesis of 5-substituted-2-thiouracils.

4.1. Materials and Equipment

  • Thiourea

  • Diethyl 2-acetyl-3-oxosuccinate (or a similar acetyl-substituted β-ketoester)

  • Absolute Ethanol

  • Sodium metal

  • Concentrated Hydrochloric Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

4.2. Synthesis of Sodium Ethoxide Solution

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

  • Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

4.3. Cyclocondensation Reaction

  • To the freshly prepared sodium ethoxide solution, add thiourea and stir until it is completely dissolved.

  • Slowly add diethyl 2-acetyl-3-oxosuccinate to the reaction mixture at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

4.4. Isolation and Purification of the Product

  • Acidify the cold reaction mixture by the slow addition of concentrated hydrochloric acid until a precipitate is formed.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

G start Start na_etoh Prepare Sodium Ethoxide in Ethanol start->na_etoh add_thiourea Add Thiourea na_etoh->add_thiourea add_ketoester Add Diethyl 2-acetyl-3-oxosuccinate add_thiourea->add_ketoester reflux Reflux for several hours add_ketoester->reflux cool Cool to room temperature reflux->cool acidify Acidify with HCl cool->acidify filter Filter the precipitate acidify->filter wash Wash with cold water and ethanol filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize end End: Purified Product recrystallize->end

Figure 2: Experimental workflow for the synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Potential Applications in Drug Discovery

Thiouracil derivatives are known to exhibit a wide range of biological activities, and the title compound, with its unique substitution pattern, presents several avenues for exploration in drug discovery.

  • Anticancer Activity: Many 5-substituted-2-thiouracil derivatives have demonstrated potent anticancer activity.[5] The acetyl group at the 5-position could potentially enhance the interaction with target proteins or act as a handle for further functionalization to improve potency and selectivity.

  • Enzyme Inhibition: The thiouracil core is a known scaffold for the design of various enzyme inhibitors. The specific substitution pattern of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone could make it a candidate for screening against a range of enzymatic targets, including kinases and metabolic enzymes.

  • Antibacterial and Antifungal Agents: Thiouracil derivatives have also been investigated for their antimicrobial properties.[6] The title compound could be evaluated for its efficacy against various bacterial and fungal strains.

Conclusion

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a fascinating molecule that embodies the rich history and synthetic versatility of pyrimidine chemistry. While its specific discovery may not be a singular, celebrated event, its rational synthesis is firmly grounded in well-established chemical principles. This technical guide has provided a plausible synthetic route, a detailed experimental protocol, and an overview of the potential applications of this compound. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field of drug discovery and development, stimulating further investigation into the therapeutic potential of this and related 2-thiouracil derivatives.

References

  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(15), 4583. [Link]

  • Fathalla, O. A. (2005). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. Archives of Pharmacal Research, 28(11), 1205-1213. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Fathalla, O. A., et al. (2020). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Journal of the Iranian Chemical Society, 17(10), 2585-2597.
  • Whitehead, C. W., & Traverso, J. J. (1955). Synthesis of 2-Thiocytosines and 2-Thiouracils. Journal of the American Chemical Society, 77(22), 5872-5876. [Link]

  • PubChem. (n.d.). Diethyl 2-methyl-3-oxosuccinate. [Link]

  • Juniper Publishers. (2020). Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. ARC Journal of Pharmaceutical Sciences, 6(1), 1-4. [Link]

  • Gencheva, V., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 27(19), 6296. [Link]

Sources

Methodological & Application

Application Notes & Protocols for Enzyme Inhibition Assays Using 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs.[1][2] Its prevalence in nature as a key component of nucleic acids has made it a "privileged structure" for synthetic chemists and drug discovery professionals.[1] Pyrimidine derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] A significant portion of their bioactivity stems from their ability to inhibit key enzymes involved in various disease pathways.[3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in enzyme inhibition assays. While the specific targets of this compound are yet to be fully elucidated, its pyrimidine core suggests potential activity against a range of enzymes, particularly protein kinases, which are frequent targets for such scaffolds.[1] These application notes will, therefore, focus on establishing a robust framework for screening and characterizing the inhibitory potential of this compound against a representative enzyme class, protein kinases, with protocols that can be adapted for other enzyme families.

Compound Profile: 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Parameter Value Source
IUPAC Name 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone
Molecular Formula C₆H₆N₂O₂S
Molecular Weight 170.19 g/mol
Appearance Solid-
Solubility Soluble in DMSOGeneral laboratory knowledge

General Workflow for Enzyme Inhibition Screening

The process of evaluating a novel compound for enzyme inhibition follows a logical progression from initial screening to detailed characterization. This workflow ensures efficient use of resources and generates reliable, reproducible data.

Figure 1: A generalized workflow for screening and characterizing enzyme inhibitors.

PART 1: High-Throughput Screening (HTS) for Hit Identification

The initial step is to perform a single-point screen to identify if 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone exhibits any inhibitory activity against a panel of target enzymes at a fixed concentration. A luminescence-based kinase assay is a common and robust method for this purpose.[7][8]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for screening against protein kinases using a commercially available assay kit, such as ADP-Glo™ Kinase Assay.[9]

Materials:

  • Purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates (white, solid bottom for luminescence)

  • Plate reader capable of luminescence detection

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in DMSO.

    • For a single-point screen, create a working solution by diluting the stock solution in kinase assay buffer to achieve a final assay concentration of 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.[7]

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add enzyme solution and the 10 µM working solution of the test compound.

    • Positive control wells: Add enzyme solution and a known inhibitor for the target kinase.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the ATP and substrate solution to all wells. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for competitive inhibitor screening.[10]

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (typically 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Detection:

    • Stop the enzymatic reaction and measure the amount of ADP produced by following the protocol of the luminescence-based detection kit. This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for the test compound relative to the control (100% activity) and blank (0% activity) wells.

    • Percentage Inhibition = (1 - (Signal_test - Signal_blank) / (Signal_control - Signal_blank)) * 100

PART 2: Determination of Inhibitory Potency (IC50)

For compounds that show significant inhibition in the primary screen ("hits"), the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[11][12]

Protocol 2: IC50 Determination

Procedure:

  • Compound Dilution Series:

    • Prepare a serial dilution of the 10 mM stock solution of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).

    • Further dilute this series in the assay buffer to create the final concentrations for the assay.

  • Assay Execution:

    • Perform the kinase inhibition assay as described in Protocol 1, but instead of a single concentration, use the serial dilutions of the compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression curve (sigmoidal dose-response) using software like GraphPad Prism or an equivalent.[11][13] The IC50 is the concentration of the inhibitor that produces 50% inhibition.[11][12]

Data Presentation:

Compound Concentration (µM) % Inhibition
10095.2
33.388.1
11.175.4
3.752.3
1.228.9
0.410.5
0.12.1
0.040.5
0.010.1
00

This is example data for illustrative purposes.

PART 3: Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization. Kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14]

Protocol 3: Enzyme Kinetic Studies

Procedure:

  • Varying Substrate and Inhibitor Concentrations:

    • Design a matrix of experiments where both the substrate and inhibitor concentrations are varied.

    • For each fixed concentration of the inhibitor (including zero), measure the initial reaction velocity at a range of substrate concentrations.

  • Data Analysis:

    • Plot the initial velocity against the substrate concentration for each inhibitor concentration.

    • Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the effect of the inhibitor on the enzyme's Vmax (maximum velocity) and Km (Michaelis constant).[14]

      • Competitive inhibition: Vmax remains unchanged, while Km increases.

      • Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

      • Uncompetitive inhibition: Both Vmax and Km decrease.

    • The inhibition constant (Ki) can also be calculated from this data, providing a more absolute measure of inhibitor potency.[9]

Troubleshooting Common Issues in Enzyme Assays

Problem Potential Cause Recommended Solution
High variability between replicates Pipetting errors, improper mixing, or temperature fluctuations.Use calibrated pipettes, ensure thorough mixing, and maintain consistent incubation temperatures.[15]
No or low enzyme activity Inactive enzyme, incorrect buffer pH, or presence of inhibitors in reagents.Use a fresh enzyme aliquot, verify buffer pH, and test for contaminants using a "spike and recovery" experiment.[15][16]
False positives/negatives in HTS Compound interference with the assay signal (e.g., fluorescence quenching).Perform counter-screens without the enzyme to identify interfering compounds.[7]
Discrepancy between biochemical and cell-based assays Poor cell permeability of the compound or compound degradation.Assess the physicochemical properties of the compound and its stability in the cellular environment.[17]

Visualization of a Kinase Signaling Pathway

The following diagram illustrates a simplified generic kinase signaling pathway that could be targeted by an inhibitor like 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Cascade Substrate Substrate Protein Kinase2->Substrate Phosphorylation TF Transcription Factor Substrate->TF Signal Relay Inhibitor 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone Inhibitor->Kinase2 Inhibition Response Cellular Response (e.g., Proliferation, Survival) TF->Response Gene Expression

Figure 2: Simplified kinase signaling pathway illustrating a potential point of inhibition.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. Benchchem.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University.
  • 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1988). Biochemical Pharmacology, 37(15), 2847-7745. [Link]

  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers.
  • Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. (2025).
  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • How to determine an IC50. GraphPad.
  • Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants. Benchchem.
  • What Is the Best Kinase Assay?. BellBrook Labs.
  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
  • Enzyme inhibitor. Wikipedia.
  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate.

Sources

Application Notes and Protocols for the Analytical Determination of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a heterocyclic compound featuring a pyrimidine core, a functionality of significant interest in medicinal chemistry and drug development due to the prevalence of pyrimidine scaffolds in a wide array of therapeutic agents.[1][2] The presence of both a thiol (-SH) and a hydroxyl (-OH) group, along with a ketone, suggests a molecule with the potential for diverse biological activities and chemical interactions. As with any potential drug candidate or key intermediate, the development of robust and reliable analytical methods for its detection and quantification is paramount for ensuring quality, purity, and stability throughout the research and development pipeline.

This document provides detailed application notes and protocols for the analytical determination of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, catering to researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be both scientifically sound and practically implementable. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity. Additionally, a foundational UV-Vis spectrophotometric method for preliminary analysis will be outlined.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC6H6N2O2S[3]
Molecular Weight170.19 g/mol [3]
Key Functional GroupsPyrimidine, Hydroxyl, Thiol (Sulfanyl), KetoneInferred from name
PolarityExpected to be a polar compoundInferred from functional groups

The presence of polar functional groups suggests that reversed-phase HPLC with aqueous-organic mobile phases will be a suitable separation strategy. The aromatic pyrimidine ring is a chromophore, making UV detection a viable option. The thiol group offers a site for potential derivatization or specific electrochemical detection if required.

Method 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a stationary phase (the column) and a mobile phase.[4] For a polar compound like 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a reversed-phase C18 column is a good starting point. The analyte will be retained on the nonpolar stationary phase and eluted with a polar mobile phase. Detection is achieved by monitoring the absorbance of UV light by the analyte as it passes through the detector.

Rationale for Method Selection: HPLC-UV is a widely accessible, robust, and reproducible technique, making it ideal for routine quality control and quantification in a drug development setting.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis A Weigh Analyte B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Standards B->C F Inject Sample/Standard C->F D Mobile Phase Preparation (e.g., Buffered Acetonitrile/Water) E Column Equilibration (C18, 4.6 x 150 mm, 5 µm) D->E E->F G Isocratic/Gradient Elution F->G H UV Detection (at λmax) G->H I Data Acquisition (Chromatogram) H->I J Peak Integration & Quantification I->J K Reporting J->K

Caption: Workflow for HPLC-UV analysis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or other suitable buffer components like phosphate or acetate)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A polar-endcapped C18 column could also be considered to improve retention of this polar analyte.[5]

  • Data acquisition and processing software.

3. Preparation of Solutions:

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Mobile Phase A: Water with 0.1% Formic Acid. The acidic pH helps to suppress the ionization of the hydroxyl and thiol groups, leading to better peak shape.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

4. Chromatographic Conditions:

ParameterRecommended ConditionRationale
ColumnC18, 4.6 x 150 mm, 5 µmGood starting point for retaining polar aromatic compounds.
Mobile PhaseA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidVolatile buffer suitable for potential future transfer to LC-MS.
ElutionIsocratic (e.g., 70% A, 30% B) or GradientIsocratic is simpler; a gradient may be needed if impurities are present.
Flow Rate1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp.30 °CProvides stable retention times.
Injection Vol.10 µLAdjustable based on concentration and sensitivity.
UV Detectionλmax (e.g., ~275 nm)The λmax should be determined by scanning the UV spectrum of the analyte. A wavelength of 275 nm is a reasonable starting point for pyrimidine derivatives.[7][8]

5. System Suitability:

  • Before running samples, perform at least five replicate injections of a mid-range standard.

  • The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

6. Analysis and Quantification:

  • Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the unknown samples (filtered through a 0.22 µm syringe filter).

  • Quantify the amount of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in the samples by interpolating their peak areas from the calibration curve.

Method 2: High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[4] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion (typically [M+H]+ or [M-H]-) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, making it the 'gold standard' for quantifying small molecules in complex matrices.[9]

Rationale for Method Selection: This method is ideal for applications requiring very low detection limits, such as in bioanalysis (e.g., plasma or urine samples) or for the detection of trace-level impurities.[10]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis A Sample Collection (e.g., Plasma, API) B Extraction/Dilution (e.g., Protein Precipitation) A->B D UHPLC Separation (e.g., C18, sub-2 µm) B->D C Prepare Calibration Standards C->B E Electrospray Ionization (ESI+/-) D->E F Tandem Mass Spectrometry (QqQ) E->F G MRM Detection F->G H Data Acquisition G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for LC-MS/MS analysis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • As per HPLC-UV method, but using LC-MS grade solvents and additives is crucial.

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an ESI source.

  • Data acquisition and processing software.

3. Optimization of Mass Spectrometer Parameters:

  • Infusion: Directly infuse a standard solution (e.g., 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) into the mass spectrometer to determine the optimal ionization mode (positive or negative) and to identify the precursor ion.

    • Expected Precursor Ion (Positive Mode): [M+H]+ = m/z 171.0

    • Expected Precursor Ion (Negative Mode): [M-H]- = m/z 169.0

  • Fragmentation: Perform a product ion scan on the selected precursor ion to identify stable and intense product ions.

  • MRM Transition: Select the most intense and specific precursor-to-product ion transition for quantification. A second transition can be used for confirmation.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the selected MRM transition.

4. Chromatographic Conditions:

  • The HPLC conditions from Method 1 can be used as a starting point. Using a UHPLC system with a sub-2 µm particle size column will provide faster analysis times and better resolution.

5. Sample Preparation (for Bioanalysis Example - Plasma):

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

6. Analysis and Quantification:

  • Develop a calibration curve using standards prepared in the same matrix as the samples (matrix-matched standards) to account for matrix effects.

  • Analyze samples and quantify using the peak area ratio of the analyte to the internal standard.

ParameterExample ValueRationale
Ionization ModeESI PositiveProtonation is common for nitrogen-containing heterocycles.
Precursor Ion (Q1)m/z 171.0[M+H]+
Product Ion (Q3)To be determined experimentallyA stable fragment resulting from collision-induced dissociation.
Dwell Time100 msBalances sensitivity with the number of data points across the peak.
Collision EnergyTo be optimizedThe voltage required to induce optimal fragmentation.

Method 3: Preliminary Analysis by UV-Vis Spectrophotometry

Principle: This method relies on the inherent UV absorbance of the pyrimidine ring system.[11] By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration can be determined using the Beer-Lambert law.

Rationale for Method Selection: This is a rapid, simple, and cost-effective method suitable for a quick estimation of concentration in pure solutions, for dissolution testing, or for monitoring reaction progress where high selectivity is not required.[7]

Detailed Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone reference standard

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

2. Instrumentation:

  • A calibrated UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

3. Procedure:

  • Determine λmax: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often in the 260-280 nm range.[8][12]

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

  • Plot Data: Plot a graph of Absorbance vs. Concentration. The relationship should be linear, and the slope will be the molar absorptivity (if concentration is in molarity).

  • Analyze Unknowns: Measure the absorbance of the unknown sample (diluted to fall within the linear range of the calibration curve) and determine its concentration from the curve.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the detection and quantification of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method offers a robust and reliable approach for routine analysis, while the LC-MS/MS method provides the high sensitivity and selectivity needed for trace-level quantification and bioanalysis. The UV-Vis spectrophotometric method serves as a valuable tool for rapid, preliminary assessments. Each protocol should be fully validated according to the relevant regulatory guidelines (e.g., ICH) before implementation in a regulated environment.

References

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Quantification of Thiols and Disulfides. (n.d.). PubMed Central. [Link]

  • Colorimetric Detection of Thiols Using a Chromene Molecule. (2012). ACS Publications. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst (RSC Publishing). [Link]

  • Fast LC/MS in the analysis of small molecules. (2011). ResearchGate. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. [Link]

  • Detection of Free Thiol Content. (n.d.). MtoZ Biolabs. [Link]

  • Method of detecting thiol-containing compound. (n.d.).
  • Quantitative determination of pyrimidine nucleotide clusters by a single spectrophotometric measurement. (1968). Canadian Science Publishing. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed Central. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). ResearchGate. [Link]

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. [Link]

  • 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone. (n.d.). Amerigo Scientific. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. (1949). Journal of Biological Chemistry. [Link]

  • What Is UV-Vis Spectrophotometry Used For in Biochemistry?. (2025). Patsnap Synapse. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2015). ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Its versatile structure allows for diverse chemical modifications, leading to compounds that can interact with a wide range of biological targets. 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is one such compound, possessing key functional groups that suggest potential interactions with various enzymes. Specifically, the pyrimidine core is a known "hinge-binding" motif for many protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid and systematic evaluation of thousands to millions of compounds for their ability to modulate a specific biological target. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone and similar pyrimidine derivatives in HTS campaigns, with a focus on identifying novel kinase inhibitors. The protocols herein are designed to be robust, reproducible, and self-validating, ensuring high-quality data generation and confident hit identification.

Part 1: Rationale for Targeting Kinases with Pyrimidine Scaffolds

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. The Janus kinases (JAKs) are a family of tyrosine kinases that play a pivotal role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

Pyrimidine-based compounds have been successfully developed as potent and selective JAK inhibitors.[1] The core structure can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, providing a strong anchor for the inhibitor. The substituents on the pyrimidine ring can then be modified to achieve selectivity and potency. Given its structure, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a prime candidate for screening against a panel of kinases, particularly the JAK family.

The JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, a common target for kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 5. Dimerization DNA DNA STAT_P->DNA 6. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Inhibitor 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling cascade initiated by cytokine binding.

Part 2: High-Throughput Screening Protocols

A successful HTS campaign relies on a robust and validated assay. Below are detailed protocols for both a primary biochemical screen to identify initial hits and a secondary cell-based assay to confirm activity in a more physiologically relevant context.

A. Primary Screen: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Principle: This biochemical assay measures the phosphorylation of a substrate peptide by the target kinase. A europium cryptate-labeled anti-phospho-serine/threonine antibody and an XL665-conjugated streptavidin are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.

Workflow Diagram:

HTRF_Workflow start Start dispense_compound Dispense 4X Test Compound (e.g., 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone) and Controls to 384-well Plate start->dispense_compound dispense_kinase Add 2X Kinase Solution dispense_compound->dispense_kinase dispense_substrate Add 2X Substrate/ATP Solution to Initiate Reaction dispense_kinase->dispense_substrate incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) dispense_substrate->incubate_reaction add_detection Add HTRF Detection Reagents incubate_reaction->add_detection incubate_detection Incubate at Room Temperature (e.g., 60 minutes) add_detection->incubate_detection read_plate Read Plate on HTRF-compatible Reader incubate_detection->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the HTRF kinase assay.

Detailed Protocol (384-well plate format):

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test Compound: Prepare a stock solution of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in 100% DMSO. Create a serial dilution series in DMSO. Further dilute in Kinase Buffer to a 4X final concentration.

    • Kinase Solution: Dilute the target kinase (e.g., JAK2) in Kinase Buffer to a 2X final concentration.

    • Substrate/ATP Solution: Prepare a solution of the biotinylated substrate peptide and ATP in Kinase Buffer at a 2X final concentration. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be detected.[2]

    • Detection Reagents: Dilute the HTRF detection reagents in the manufacturer-provided detection buffer.

  • Assay Procedure:

    • Dispense 5 µL of the 4X test compound solution or controls (e.g., DMSO for negative control, a known inhibitor for positive control) into the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect phosphorylation by adding 5 µL of the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Secondary Screen: Cell-Based Phospho-STAT Assay

Principle: This assay confirms the inhibitory activity of hit compounds in a cellular context. A cell line expressing the target kinase is stimulated with a cytokine to activate the JAK/STAT pathway. The level of phosphorylated STAT is then quantified, typically using an ELISA-based method.

Detailed Protocol (96-well plate format):

  • Reagent Preparation:

    • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI with 10% FBS).

    • Test Compound: Prepare serial dilutions of the hit compounds in cell culture medium.

    • Cytokine Stimulant: Prepare a stock solution of the relevant cytokine (e.g., IL-2, IFN-γ) in a suitable buffer.

  • Assay Procedure:

    • Seed cells in a 96-well plate and incubate overnight to allow for adherence.

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the cytokine for a predetermined time (e.g., 15-30 minutes) to induce STAT phosphorylation.

    • Lyse the cells and measure the levels of phosphorylated STAT using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the phospho-STAT signal to the total protein concentration or a housekeeping protein.

    • Calculate the percent inhibition relative to the cytokine-stimulated control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Part 3: Data Interpretation and Quality Control

A critical aspect of any HTS campaign is rigorous quality control to ensure the data is reliable and the identified hits are genuine.

Key Quality Control Metrics:

MetricFormulaAcceptable RangeRationale
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|> 0.5Measures the statistical effect size and the separation between positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay window suitable for HTS.[3]
Signal-to-Background (S/B) Ratio Mean_neg / Mean_pos> 5Indicates the dynamic range of the assay. A higher S/B ratio provides a larger window to detect inhibitory effects.[3]
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Measures the variability of the data. Low %CV for controls indicates good assay precision.

Hit Confirmation and Triage:

  • Re-testing: Active compounds ("hits") from the primary screen should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Generate full dose-response curves to determine the potency (IC50) and assess the quality of the inhibition (e.g., steepness of the curve).

  • Orthogonal Assays: Confirm hits in a different assay format (e.g., a luminescence-based kinase assay) to rule out technology-specific artifacts.

  • Selectivity Profiling: Screen confirmed hits against a panel of related kinases to assess their selectivity. High selectivity is often a desirable characteristic for a therapeutic candidate to minimize off-target effects.[4]

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for conducting high-throughput screening of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone and other pyrimidine derivatives for kinase inhibitory activity. By employing a combination of robust biochemical and cell-based assays, coupled with stringent data analysis and quality control, researchers can confidently identify and advance promising lead compounds for further drug development. The inherent tractability of the pyrimidine scaffold offers exciting opportunities for medicinal chemists to optimize these initial hits into potent and selective clinical candidates.

References

  • Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Frontiers in Drug Design and Discovery, 1, 97-111. [Link]

  • The Royal Society of Chemistry. (2018). New Screening Approaches for Kinases. In Kinase Inhibitors. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science Publishers. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Nim, S., et al. (2022). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega, 7(48), 43865–43874. [Link]

  • Casey, W. M., & Sedykh, A. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 9(12), 1437–1446. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Apix-Drive. (2024). HTS Data Integration. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Jiang, L., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1779–1786. [Link]

  • CQUIN. (2023). Optimizing HIV testing through routine use of data: a call for HTS evidence-based decision making. Retrieved from [Link]

  • Zhang, J. H., et al. (2022). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 205, 105374. [Link]

  • Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-614. [Link]

Sources

Application Notes and Protocols for the Purification of Synthesized 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the purification of synthesized 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical importance of purity for downstream applications, this document outlines systematic approaches to remove impurities such as starting materials, by-products, and reagents.[1] We delve into the principles and practical execution of three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with in-depth explanations of the underlying scientific principles, empowering researchers to not only follow the steps but also to troubleshoot and adapt the methodologies to their specific needs. This guide is designed to ensure the attainment of high-purity 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a crucial step for reliable biological screening and further development.

Introduction: The Criticality of Purity for Pyrimidine Derivatives

Pyrimidine scaffolds are fundamental building blocks in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[2] Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The subject of this guide, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, is a multifunctionalized pyrimidine derivative with potential applications in drug discovery.

The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of pharmaceutical products.[4] For a novel compound like 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, achieving high purity is paramount for obtaining accurate and reproducible data in biological assays and for meeting stringent regulatory standards in drug development.[5] This guide provides a structured approach to the purification of this target compound, addressing the common challenges associated with polar heterocyclic molecules.[6]

Understanding the Physicochemical Properties of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. Based on its structure, we can infer the following key characteristics that will guide our purification approach:

  • Polarity: The presence of a hydroxyl group (-OH), a sulfanyl group (-SH), a carbonyl group (C=O), and two nitrogen atoms within the pyrimidine ring confers a high degree of polarity to the molecule. This high polarity can present challenges in traditional reverse-phase chromatography, often leading to poor retention.[6]

  • Solubility: The polar nature of the compound suggests good solubility in polar solvents like water, ethanol, methanol, and DMF, and limited solubility in nonpolar solvents such as hexanes.[7][8][9] Solubility is a critical factor in selecting an appropriate solvent for recrystallization and for preparing samples for chromatography.

  • Acidity/Basicity: The hydroxyl and sulfanyl groups can act as weak acids, while the nitrogen atoms in the pyrimidine ring can exhibit basic properties. This amphoteric nature can be exploited in ion-exchange chromatography or by using additives in the mobile phase during HPLC to improve peak shape.

Purification Strategies: A Multi-faceted Approach

A multi-step purification strategy is often necessary to achieve the desired level of purity. The general workflow for purifying 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is depicted below.

PurificationWorkflow Crude Crude Synthesized Product Recrystallization Recrystallization (Initial Cleanup) Crude->Recrystallization Bulk Impurity Removal ColumnChrom Flash Column Chromatography Recrystallization->ColumnChrom For Complex Mixtures PrepHPLC Preparative HPLC (Final Polishing) Recrystallization->PrepHPLC Direct to Polishing ColumnChrom->PrepHPLC High Purity Requirement Pure High-Purity Compound PrepHPLC->Pure Analysis Purity Assessment (HPLC, NMR, MS) Pure->Analysis Verification

Caption: General purification workflow for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Protocol 1: Recrystallization for Initial Purification

Recrystallization is a cost-effective and efficient technique for removing bulk impurities from solid compounds.[1] The principle lies in the differential solubility of the target compound and its impurities in a selected solvent at different temperatures.[1][10]

Rationale and Solvent Selection

The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at elevated temperatures.[1] Given the polar nature of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, suitable solvents include ethanol, methanol, water, or mixtures thereof.[1] A two-solvent system can also be effective, using a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[1]

Step-by-Step Protocol for Single-Solvent Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, isopropanol, water) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[1][6]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1][6]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]

ParameterRecommended ConditionRationale
Solvent Ethanol, Methanol, or WaterGood solubility at high temperatures, poor at low temperatures for polar compounds.
Cooling Rate Slow cooling followed by ice bathPromotes the formation of larger, purer crystals.
Washing Solvent Cold recrystallization solventRemoves surface impurities without dissolving the product.

Protocol 2: Flash Column Chromatography for Intermediate Purification

Flash column chromatography is a preparative technique used to separate compounds based on their differential polarity.[1] For polar compounds like 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, normal-phase chromatography on silica gel is a common approach.

Rationale and Method Development

Silica gel, a polar stationary phase, will strongly adsorb our polar target compound.[11][12] Therefore, a relatively polar mobile phase will be required for elution. Thin-layer chromatography (TLC) is an indispensable tool for developing the optimal solvent system. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[1]

TLC_Principle cluster_0 TLC Plate (Silica Gel) Spot_Start Mixture Spot (at baseline) Spot_End Separated Spots (after elution) Spot_Start->Spot_End Separation based on polarity Mobile_Phase Mobile Phase (e.g., Ethyl Acetate/Hexane) Mobile_Phase->Spot_Start Elutes up the plate

Caption: Principle of TLC for solvent system selection.

Step-by-Step Protocol for Flash Column Chromatography
  • Solvent System Selection: Using TLC, test various solvent systems. Common systems for polar compounds include mixtures of ethyl acetate/hexane or dichloromethane/methanol.[1][13] For our target, a starting point could be 50-100% ethyl acetate in hexane, or 1-5% methanol in dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of the mobile phase or a strong solvent (e.g., dichloromethane/methanol), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution: Begin elution with the determined mobile phase, gradually increasing the polarity if a gradient elution is required to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[6]

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography of polar compounds.
Mobile Phase Ethyl Acetate/Hexane or Dichloromethane/MethanolGradients allow for the elution of compounds with a range of polarities.
TLC Rf Target 0.2 - 0.4Provides optimal separation on the column.[1]

Protocol 3: Preparative HPLC for High-Purity Compound

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique ideal for obtaining highly pure compounds, especially for final purification steps.[1] Given the polar nature of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, both reversed-phase and HILIC (Hydrophilic Interaction Liquid Chromatography) are viable options.

Rationale and Method Development
  • Reversed-Phase (RP) HPLC: This is the most common HPLC mode. For polar compounds, a polar-endcapped C18 column or the use of ion-pairing agents can enhance retention.[6] The mobile phase typically consists of water and an organic modifier like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[1]

  • HILIC: This technique is particularly well-suited for very polar compounds that show little or no retention in RP-HPLC.[6] HILIC uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent.[6]

Step-by-Step Protocol for Preparative RP-HPLC
  • Analytical Method Development: On an analytical HPLC system, develop a separation method to determine the optimal column (e.g., C18, 5 µm) and mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic acid).

  • Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the partially purified compound in the initial mobile phase or a compatible solvent like DMSO, ensuring it is fully dissolved and filtered through a 0.22 µm filter.[6]

  • Purification: Inject the sample onto the preparative HPLC system and run the separation method.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization or rotary evaporation, to yield the final high-purity product.[1]

ParameterRecommended Condition (RP-HPLC)Rationale
Stationary Phase C18 (preparative scale)Standard for reversed-phase separation.
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid (gradient)Allows for the elution of polar compounds with good peak shape.
Detection UV at a suitable wavelength (e.g., 254 nm)To monitor the elution of the aromatic pyrimidine derivative.

Purity Assessment: Ensuring Quality and Confidence

The purity of the final product must be rigorously assessed using a combination of analytical techniques.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination, providing quantitative data on the percentage of the main component and any impurities.[5]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the purified compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[5]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of crystalline compounds without the need for a reference standard.[4]

Conclusion

The purification of synthesized 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone requires a systematic and well-reasoned approach. By leveraging a combination of recrystallization, flash column chromatography, and preparative HPLC, researchers can effectively remove impurities and obtain a high-purity compound essential for reliable downstream applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a robust starting point, empowering scientists to achieve their purification goals with confidence and efficiency.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Guidechem. (n.d.). 2-Hydroxypyrimidine 557-01-7 wiki.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Unknown. (n.d.). Column chromatography.
  • Unknown. (n.d.). Recrystallization.
  • BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Khan Academy. (n.d.). Column chromatography.
  • Unknown. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and improve your yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

The synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a substituted pyrimidine, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthetic route we will focus on is a two-step process:

  • Step 1: Synthesis of the 2-Thiouracil Core. This involves the condensation of thiourea with an appropriate three-carbon electrophile to form the pyrimidine ring.

  • Step 2: Acylation of 2-Thiouracil. This step introduces the acetyl group at the 5-position of the pyrimidine ring, which is often the most challenging part of the synthesis.

This guide will break down each of these steps, addressing common issues and providing practical solutions.

Visualizing the Workflow

To provide a clear overview of the synthesis, the following diagram outlines the key stages and the transitions between them.

SynthesisWorkflow cluster_step1 Step 1: 2-Thiouracil Synthesis cluster_step2 Step 2: Acylation start1 Starting Materials (Thiourea, Ethyl Formylacetate) reaction1 Condensation Reaction start1->reaction1 product1 2-Thiouracil reaction1->product1 start2 2-Thiouracil product1->start2 Purification & Characterization reaction2 Friedel-Crafts Acylation (or similar) start2->reaction2 product2 Target Molecule reaction2->product2 end Final Product product2->end Final Purification & Analysis

Caption: A high-level overview of the two-step synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Part 1: Troubleshooting Guide for 2-Thiouracil Synthesis

The formation of the 2-thiouracil ring is the foundation of this synthesis. It is typically achieved through the condensation of thiourea with a β-dicarbonyl compound or its equivalent. A common method is the reaction of thiourea with ethyl formylacetate (or its in-situ generated sodium salt).

Frequently Asked Questions (FAQs)

Q1: My yield of 2-thiouracil is very low. What are the likely causes?

A1: Low yields in this condensation reaction can often be attributed to several factors:

  • Purity of Reagents: Ensure that your thiourea and ethyl formylacetate (or the precursors for its in-situ generation, like ethyl acetate and ethyl formate) are of high purity. Moisture can interfere with the reaction, especially if you are using a strong base like sodium ethoxide.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base, such as sodium ethoxide, is required to deprotonate the active methylene compound. Insufficient base will lead to incomplete reaction. Conversely, an excessive amount of base can lead to side reactions.

  • Reaction Temperature: The condensation reaction is often temperature-sensitive. Running the reaction at too low a temperature may result in slow or incomplete conversion. Conversely, high temperatures can promote the formation of byproducts. It is crucial to follow the recommended temperature profile for the specific protocol you are using.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help you determine the optimal reaction time.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2: The formation of multiple products is a common issue. Potential byproducts include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your starting materials.

  • Self-condensation Products: The β-dicarbonyl compound can undergo self-condensation, especially in the presence of a strong base.

  • Partially Reacted Intermediates: The reaction proceeds through several intermediates. If the reaction stalls, these may be present in the final mixture.

  • Decomposition Products: If the reaction is run at too high a temperature or for too long, the starting materials or the product may decompose.

To minimize byproducts, ensure precise control over reaction conditions and stoichiometry.

Q3: The work-up procedure is resulting in a significant loss of product. How can I improve this?

A3: Product loss during work-up is often due to the solubility of 2-thiouracil. It has some solubility in water, especially under acidic or basic conditions. To improve recovery:

  • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of 2-thiouracil to minimize its solubility before filtration.

  • Cooling: Ensure the solution is thoroughly cooled before filtering to further decrease solubility.

  • Extraction: If the product remains in the aqueous phase, multiple extractions with a suitable organic solvent may be necessary.

Detailed Experimental Protocol: Synthesis of 2-Thiouracil

This protocol describes a common method for the synthesis of 2-thiouracil.

Materials:

  • Thiourea

  • Ethyl formylacetate sodium salt

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

  • Add ethyl formylacetate sodium salt to the solution. The molar ratio of thiourea to the formylacetate salt should be approximately 1:1.

  • Heat the mixture to reflux and maintain for the time specified in your reference protocol (typically 2-4 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add hydrochloric acid to the reaction mixture to neutralize the base and precipitate the product. Adjust the pH to be slightly acidic.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-thiouracil.

Part 2: Troubleshooting Guide for Acylation of 2-Thiouracil

The introduction of an acetyl group at the 5-position of the 2-thiouracil ring is an electrophilic substitution reaction. Pyrimidines are electron-deficient aromatic rings, which makes them less reactive towards electrophiles compared to benzene. This step, therefore, often requires forcing conditions and a suitable catalyst. Friedel-Crafts acylation is a classic method for this transformation, but it can be challenging with heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: The acylation reaction is not proceeding, and I am recovering my starting material (2-thiouracil). What can I do?

A1: The low reactivity of the pyrimidine ring is the most likely culprit. Here are some strategies to overcome this:

  • Catalyst Choice: A strong Lewis acid catalyst is essential. Aluminum chloride (AlCl₃) is commonly used in Friedel-Crafts reactions.[1][2] However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be effective and may offer better results with heterocyclic substrates.

  • Acylating Agent: Acyl chlorides (like acetyl chloride) or acid anhydrides (like acetic anhydride) are the typical acylating agents.[2] Acetyl chloride is generally more reactive than acetic anhydride.

  • Reaction Temperature: Increasing the reaction temperature can help to drive the reaction forward. However, be cautious as this can also lead to decomposition. A carefully controlled temperature increase is recommended.

  • Solvent: The choice of solvent is important. A non-polar, aprotic solvent like nitrobenzene or carbon disulfide is often used for Friedel-Crafts reactions.

Q2: I am getting a complex mixture of products. How can I improve the selectivity for 5-acylation?

A2: Poor selectivity can be due to acylation at other positions or side reactions.

  • Protecting Groups: The hydroxy and sulfanyl groups on the pyrimidine ring can also react with the acylating agent. It may be necessary to protect these groups before carrying out the acylation.

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the catalyst can form a complex with the product ketone, deactivating it.[1] Therefore, a stoichiometric amount of the Lewis acid is often required. Optimizing the amount of catalyst can improve selectivity.

  • Reaction Conditions: Milder reaction conditions (lower temperature, less reactive acylating agent) may favor acylation at the most reactive site.

Q3: The product is difficult to purify. What purification methods do you recommend?

A3: The product, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, may have similar polarity to some of the byproducts, making purification by column chromatography challenging.

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that gives good crystals and effectively removes impurities.

  • Acid-Base Extraction: The phenolic hydroxyl group on the product allows for its separation from non-acidic impurities by extraction with a basic aqueous solution, followed by re-acidification to precipitate the product.

Detailed Experimental Protocol: Acylation of 2-Thiouracil

This protocol provides a general procedure for the Friedel-Crafts acylation of 2-thiouracil. Note: This reaction should be performed in a well-ventilated fume hood due to the use of hazardous reagents.

Materials:

  • 2-Thiouracil

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Nitrobenzene (anhydrous, as solvent)

  • Hydrochloric acid (for work-up)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous nitrobenzene.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the suspension with stirring.

  • Add 2-thiouracil to the mixture in portions.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (this may require some optimization, starting from room temperature up to 60-80 °C) and stir for several hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary Table

ParameterStep 1: 2-Thiouracil SynthesisStep 2: Acylation of 2-Thiouracil
Key Reagents Thiourea, Ethyl formylacetate2-Thiouracil, Acetyl chloride, AlCl₃
Typical Yield 70-85%30-50% (can be lower)
Common Issues Low yield, byproductsLow reactivity, poor selectivity
Troubleshooting Purity of reagents, base, temp.Catalyst choice, temp., protecting groups

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common issues in the acylation step.

TroubleshootingLogic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Acylation Reaction Issue q1 No Reaction / Low Conversion? start->q1 q2 Multiple Products / Low Selectivity? start->q2 q3 Purification Difficulty? start->q3 s1a Increase Temperature q1->s1a s1b Change Catalyst (e.g., FeCl₃) q1->s1b s1c Use More Reactive Acylating Agent q1->s1c s2a Use Protecting Groups q2->s2a s2b Optimize Catalyst Stoichiometry q2->s2b s2c Milder Reaction Conditions q2->s2c s3a Recrystallization with Different Solvents q3->s3a s3b Acid-Base Extraction q3->s3b

Caption: A flowchart for diagnosing and solving common problems in the acylation of 2-thiouracil.

References

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure reliable and reproducible results.

The inherent structure of many pyrimidine derivatives, including 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, often leads to poor aqueous solubility. This can be attributed to a combination of factors including a planar, aromatic ring system that can lead to strong crystal lattice energy, and a lack of sufficient polar functional groups to favorably interact with water.[1] This guide will walk you through a systematic approach to tackle these challenges, from initial troubleshooting to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Q1: What is the expected aqueous solubility of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone?

Q2: What is the first step I should take if I'm having trouble dissolving the compound in my aqueous buffer?

A2: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds.[2] From this stock, you can then perform serial dilutions into your aqueous buffer. It is crucial to note that the final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.[3][4]

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a useful technique to aid dissolution. However, it should be approached with caution. The presence of the sulfanyl and hydroxyl groups on the pyrimidine ring raises concerns about potential degradation at elevated temperatures. It is advisable to conduct a preliminary stability assessment if you plan to use heat.

Q4: How does pH affect the solubility of this compound?

A4: The pH of your aqueous solution can have a significant impact on the solubility of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. The pyrimidine ring contains nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt. Conversely, the hydroxyl group can be deprotonated at alkaline pH, which may also influence solubility. Experimenting with a range of pH values is a recommended troubleshooting step.[1]

Part 2: Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving solubility issues.

Initial Solubility Assessment

Before attempting to solubilize the compound for your main experiment, it is prudent to perform a small-scale, preliminary solubility test.

Protocol 1: Small-Scale Solubility Test

  • Preparation: Weigh out a small, known amount of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone (e.g., 1 mg).

  • Solvent Addition: Add a small, measured volume of your chosen organic solvent (e.g., 100 µL of DMSO) to create a concentrated stock solution.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particulate matter. If the solution is not clear, you may need to try a different organic solvent or use sonication.

  • Aqueous Dilution: Perform a serial dilution of your clear stock solution into your target aqueous buffer (e.g., PBS, cell culture media). Observe for any precipitation at each dilution step.

Systematic Approach to Improving Aqueous Solubility

If you observe precipitation upon dilution of your organic stock solution into your aqueous buffer, follow this systematic approach to identify a suitable solubilization strategy.

dot graph TD { A[Start: Low Aqueous Solubility] --> B{Initial Assessment}; B --> C{Prepare Concentrated Stock in Organic Solvent}; C --> D{Dilute into Aqueous Buffer}; D --> E{Precipitation Observed?}; E -- Yes --> F[Troubleshooting Strategies]; E -- No --> G[Proceed with Experiment]; F --> H{pH Adjustment}; F --> I{Co-solvents}; F --> J{Solubilizing Excipients}; H --> K{Test Acidic, Neutral, and Basic Buffers}; I --> L{Try Ethanol, Propylene Glycol, or PEG 400}; J --> M{Consider Cyclodextrins or Surfactants}; K --> N[Re-evaluate Solubility]; L --> N; M --> N; N --> O{Solubility Improved?}; O -- Yes --> G; O -- No --> P[Advanced Formulation]; P --> Q[Lipid-Based Formulations]; P --> R[Solid Dispersions]; subgraph Legend direction LR Start_Node[Start] Process_Node[Process] Decision_Node{Decision} End_Node[End] end style Start_Node fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style Process_Node fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style Decision_Node fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style End_Node fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: A systematic workflow for troubleshooting low aqueous solubility.

Detailed Troubleshooting Strategies

As mentioned in the FAQs, altering the pH of your aqueous buffer can significantly impact solubility.

Protocol 2: pH Screening

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Prepare Stock Solution: Prepare a concentrated stock solution of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in DMSO (e.g., 10 mM).

  • Dilution and Observation: Add a small aliquot of the stock solution to each buffer to achieve your desired final concentration. Vortex and visually inspect for precipitation after a short incubation period (e.g., 30 minutes) at room temperature.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

The use of a co-solvent in your aqueous buffer can increase the solubility of your compound.[5]

Table 1: Common Co-solvents for In Vitro Experiments

Co-solventTypical Starting ConcentrationConsiderations
Ethanol1-5% (v/v)Can be toxic to cells at higher concentrations.
Propylene Glycol1-10% (v/v)Generally well-tolerated by many cell lines.
Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Can increase the viscosity of the solution.

Protocol 3: Co-solvent Screening

  • Prepare Co-solvent Buffers: Prepare your primary aqueous buffer containing different concentrations of the co-solvents listed in Table 1.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

  • Dilution and Observation: Add a small aliquot of the stock solution to each co-solvent buffer to achieve your desired final concentration. Vortex and observe for precipitation.

For more challenging solubility issues, the use of solubilizing excipients such as cyclodextrins can be highly effective.[6][7][8][9][10]

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[6]

Table 2: Commonly Used Cyclodextrins

CyclodextrinProperties
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice for in vitro and in vivo studies.[10]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.

Protocol 4: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess of solid 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone to each cyclodextrin solution.

  • Equilibration: Rotate the solutions at room temperature for 24-48 hours to allow for complexation and equilibration.

  • Filtration and Quantification: Filter the solutions through a 0.22 µm filter to remove any undissolved compound. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Part 3: Advanced Formulation Strategies

For applications requiring higher concentrations or for in vivo studies, more advanced formulation strategies may be necessary.

  • Lipid-Based Formulations: Encapsulating the compound in liposomes or nanoemulsions can significantly enhance its solubility and bioavailability.[11]

  • Solid Dispersions: Creating a solid dispersion of the compound in a water-soluble polymer can improve its dissolution rate and apparent solubility.[12]

dot graph TD { A[Compound with Low Solubility] --> B{Initial Formulation Approach}; B --> C[Dissolve in Organic Solvent (e.g., DMSO)]; C --> D{Dilute into Aqueous Media}; D --> E{Precipitation?}; E -- Yes --> F[Advanced Formulation Strategies]; E -- No --> G[Use in Assay]; F --> H[Cyclodextrin Complexation]; F --> I[Lipid-Based Formulation]; F --> J[Solid Dispersion]; H --> K[Increased Apparent Aqueous Solubility]; I --> K; J --> K; K --> G; subgraph Legend direction LR Start_Node[Start] Process_Node[Process] Decision_Node{Decision} End_Node[End] end style Start_Node fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style Process_Node fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style Decision_Node fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style End_Node fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Decision tree for selecting a formulation strategy.

Part 4: Stability Considerations

The sulfanyl (-SH) and hydroxyl (-OH) groups in 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone are susceptible to oxidation. Therefore, it is important to consider the stability of your stock solutions.

  • Storage of Stock Solutions: Store stock solutions in DMSO at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture.[13]

  • Working Solutions: Prepare fresh working dilutions in aqueous buffers immediately before use.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[13]

References

  • Lipid-based formulations for efficient delivery of a novel, highly potent pyrimidine-based anticancer drug. MDPI. Available at: [Link]

  • Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. PMC. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Available at: [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publisher. Available at: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available at: [Link]

  • Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]

  • Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. PubMed. Available at: [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. PubMed. Available at: [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. Available at: [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. MDPI. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]

  • Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. ResearchGate. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Available at: [Link]

  • Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the use of this compound in biological assays. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and reproducibility of your results.

Introduction to 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a heterocyclic organic compound featuring a pyrimidine core.[1][2][3][4] The presence of a sulfanyl (thiol) group, a hydroxyl group, and an ethanone moiety suggests potential for various biological activities and, concurrently, specific challenges in experimental handling. Pyrimidine derivatives are known to possess a wide range of biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7][8][9][10] The thiol group, in particular, is a reactive functional group that can be prone to oxidation, which is a critical consideration for experimental design and data interpretation.[11][12][13][14][15]

This guide will address common issues such as compound instability, poor solubility, and assay interference, providing a logical framework for troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected biological activity with 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in my assay. What are the primary reasons this might be happening?

There are several potential reasons for a lack of activity, which can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.[16][17] Common factors include:

  • Compound Degradation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species that may be inactive.[13] This process, known as autoxidation, can occur during storage or in the assay medium.[18][19][20][21]

  • Poor Solubility: If the compound is not fully dissolved in your assay buffer, its effective concentration will be lower than intended, leading to an apparent lack of activity.[16]

  • Assay Interference: The compound may be interfering with the assay technology itself rather than exhibiting true biological activity. This is a known issue with certain chemical scaffolds.[22]

  • Incorrect Experimental Conditions: Factors such as pH, temperature, or incubation time may not be optimal for the compound's activity.

  • Cellular Uptake and Target Engagement: The compound may not be efficiently entering the cells or reaching its intended molecular target.[16][17]

Q2: I've noticed a decrease in the potency of my compound over time, even when stored as a stock solution. What could be the cause?

The most likely culprit is the oxidation of the thiol group.[13] Thiol-containing compounds can be sensitive to air and repeated freeze-thaw cycles.[16] Storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) and preparing single-use aliquots can help mitigate this issue.[12][23] A study on thiolated polymers demonstrated that storage at lower temperatures (-20°C) and lower humidity significantly improved the stability of thiol moieties.[15]

Q3: My compound is precipitating out of solution in my aqueous assay buffer. How can I improve its solubility?

Poor aqueous solubility is a common challenge for many small molecules.[16] Here are several strategies to address this:

  • Optimize Solvent Concentration: While a high-concentration stock solution is typically prepared in a solvent like DMSO, ensure the final concentration of the organic solvent in your assay is low enough to be tolerated by your biological system (usually <0.5%).[16]

  • Test Different Solvents: While DMSO is common, other solvents like ethanol or DMF could be tested for preparing the initial stock solution.

  • Use of Surfactants or Solubilizing Agents: In biochemical (cell-free) assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain compound solubility. However, their use in cell-based assays should be carefully validated for cytotoxicity.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound, but be cautious as excessive sonication can generate heat and potentially degrade the compound.

Q4: How can I determine if my compound is interfering with the assay readout rather than acting on my biological target?

Assay interference is a significant concern in drug discovery and can lead to false-positive or false-negative results.[22] Here are some steps to identify potential interference:

  • Run a Counter-Screen: If you are using a fluorescence-based assay, run a screen to check for intrinsic fluorescence of your compound or quenching of the fluorescent signal.[22]

  • Vary Assay Components: Assess the compound's effect in the absence of the biological target (e.g., enzyme or cells) to see if it directly affects the assay reagents or substrate.

  • Use a Different Assay Technology: If possible, confirm your findings using an orthogonal assay that relies on a different detection method (e.g., luminescence instead of fluorescence).

  • Check for Aggregation: Some compounds can form aggregates at higher concentrations, which can non-specifically inhibit enzymes. The inclusion of a small amount of non-ionic detergent can often disrupt these aggregates.

Troubleshooting Guides

Problem 1: Inconsistent Results Between Experiments

Inconsistent results are a common frustration in research and can stem from several sources.[17]

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Compound Instability Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid using previously diluted solutions. Store stock solutions under an inert gas.[12][23]The thiol group can oxidize over time, especially in aqueous solutions exposed to air, leading to a decrease in the active concentration of the compound.[13]
Variability in Cell Culture Standardize cell passage number, seeding density, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase.[17]The physiological state of cells can significantly impact their response to a compound.
Inconsistent Reagent Preparation Prepare fresh reagents for each experiment and use calibrated pipettes. Ensure thorough mixing of all solutions.Minor variations in reagent concentrations can lead to significant differences in assay results.
Instrument Fluctuation Perform regular maintenance and calibration of plate readers, incubators, and other equipment.Instrument performance can drift over time, affecting the accuracy and precision of measurements.[24]
Problem 2: Suspected Compound Oxidation

The sulfanyl (thiol) group in 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a primary site for oxidative degradation.[14]

Visualizing the Problem:

Oxidation Compound 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone (Active Thiol) Oxidized_Compound Oxidized Species (e.g., Disulfide) (Potentially Inactive) Compound->Oxidized_Compound Oxidation Oxygen Oxygen (from air) Oxygen->Oxidized_Compound Metal_Ions Trace Metal Ions (catalyst) Metal_Ions->Oxidized_Compound

Caption: Oxidation of the thiol group can lead to inactive species.

Experimental Workflow to Mitigate Oxidation:

  • Inert Gas Handling: When preparing stock solutions, flush the vial with an inert gas like argon or nitrogen before sealing.[12][23]

  • Degas Buffers: For sensitive biochemical assays, degas aqueous buffers by sparging with an inert gas or by using a vacuum to remove dissolved oxygen.

  • Use of Reducing Agents: In some cell-free assays, the inclusion of a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help maintain the reduced state of the thiol group. However, this is not suitable for cell-based assays as it can interfere with cellular redox processes.

  • EDTA Addition: Trace metal ions in buffers can catalyze thiol oxidation. Adding a small amount of a chelating agent like EDTA (e.g., 0.1-1 mM) can sequester these ions.

Problem 3: Distinguishing On-Target vs. Off-Target Effects

It is crucial to ensure that the observed biological effect is due to the intended mechanism of action and not an artifact.[17]

A Systematic Approach to Target Validation:

Target_Validation cluster_0 Initial Observation cluster_1 Validation Experiments cluster_2 Conclusion Observe_Phenotype Observe Phenotype with 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone Dose_Response Perform Dose-Response Curve Observe_Phenotype->Dose_Response Structurally_Different_Inhibitor Use Structurally Different Inhibitor for the Same Target Observe_Phenotype->Structurally_Different_Inhibitor Rescue_Experiment Rescue with Target Overexpression or Mutation Observe_Phenotype->Rescue_Experiment Target_Engagement Direct Target Engagement Assay (e.g., CETSA) Observe_Phenotype->Target_Engagement On_Target On-Target Effect Confirmed Dose_Response->On_Target Off_Target Off-Target or Non-Specific Effect Dose_Response->Off_Target Structurally_Different_Inhibitor->On_Target Structurally_Different_Inhibitor->Off_Target Rescue_Experiment->On_Target Target_Engagement->On_Target

Caption: A workflow for validating on-target effects.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Allow the vial of solid 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone to equilibrate to room temperature before opening to prevent moisture condensation.[23]

  • Weigh out the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the compound is fully dissolved.

  • Flush the headspace of the vial with an inert gas (argon or nitrogen), cap tightly, and seal with parafilm.

  • Create small, single-use aliquots to avoid repeated freeze-thaw cycles.[16]

  • Store the aliquots at -20°C or -80°C, protected from light.[23]

Protocol 2: Solubility Assessment in Aqueous Buffer
  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[16]

  • In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL of cell culture medium or PBS).

  • Add the appropriate volume of the stock solution to achieve the highest concentration you plan to test.

  • Vortex the solution gently.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C) for 1-2 hours.

  • Visually inspect the solution for any signs of precipitation against a dark background. You can also centrifuge the tube and look for a pellet.[16]

Concluding Remarks

Working with novel or less-characterized compounds like 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone requires a systematic and proactive approach to troubleshooting. By understanding the chemical liabilities of the molecule, particularly the reactive thiol group, and by employing rigorous experimental controls, researchers can generate reliable and meaningful data. This guide provides a foundational framework for addressing common challenges, but it is essential to adapt these principles to your specific biological system and assay.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

  • Reddit. (2013). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
  • Alcaraz, M. L., & Quintanilla, M. (1993). Oxidation process induced by 2-mercaptopyrimidine at a mercury electrode. Journal of Electroanalytical Chemistry, 352(1-2), 29-40.
  • Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Di Mola, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4033–4048.
  • Tzani, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3169.
  • Rigo, G., et al. (1994).
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(4), 499.
  • Shah, P., et al. (2023). Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone. Pharmaceutics, 15(3), 856.
  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6653.
  • AccessScience. (n.d.). Autoxidation. Retrieved from [Link]

  • Waly, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12695-12711.
  • Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-614.

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis and optimization of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this specific pyrimidine synthesis.

Introduction to the Synthesis

The synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone typically proceeds via a cyclocondensation reaction. The most common and direct approach involves the reaction of a β-ketoester, specifically ethyl 2-acetyl-3-oxobutanoate (or a similar reactive equivalent), with thiourea.[1][2] This reaction is a variation of the well-established pyrimidine synthesis protocols.[1]

The core of optimizing this synthesis lies in controlling the reaction conditions to favor high yield and purity of the desired product while minimizing the formation of byproducts. This guide will delve into the critical parameters and provide actionable solutions to common challenges.

Proposed Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Ethyl 2-acetyl-3-oxobutanoate Ethyl 2-acetyl-3-oxobutanoate Reaction + Ethyl 2-acetyl-3-oxobutanoate->Reaction Thiourea Thiourea Thiourea->Reaction Product 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone Cyclocondensation Cyclocondensation Reaction->Cyclocondensation Base or Acid Catalyst Heat Cyclocondensation->Product

Caption: Proposed synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A1: The most critical parameters are:

  • Temperature: Higher temperatures can lead to the decomposition of thiourea and the formation of byproducts.[3]

  • Catalyst: The choice and concentration of the catalyst (acidic or basic) can significantly influence the reaction rate and selectivity.[3][4]

  • Solvent: The solvent affects the solubility of reactants and can influence the reaction pathway.[4]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted side products.[4]

Q2: I am observing a low yield of my desired product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[3]

  • Suboptimal Temperature: The reaction may require a moderate increase in temperature to proceed to completion, but excessive heat should be avoided.[3]

  • Catalyst Inefficiency: The catalyst may be inactive or used in a suboptimal concentration.[3]

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, limiting their ability to react.

Q3: My final product is difficult to purify. What are the common impurities?

A3: Common impurities can include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will have residual thiourea and the β-ketoester.

  • Side Products from Thiourea Decomposition: At elevated temperatures, thiourea can decompose, leading to various side products.

  • Self-Condensation Products: The β-ketoester can undergo self-condensation, especially under basic conditions.

Q4: Can I use microwave-assisted synthesis for this reaction?

A4: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many pyrimidine syntheses.[5] It is a viable option to explore for the synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, but conditions would need to be carefully optimized.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Reaction Temperature Optimize the temperature. Start at a lower temperature (e.g., 60-80 °C) and gradually increase it while monitoring the reaction by TLC.[3]Higher temperatures can favor side reactions or decomposition of reactants.[3] A systematic optimization will identify the optimal temperature for product formation.
Ineffective Catalyst Screen different catalysts (e.g., acid catalysts like HCl, or base catalysts like sodium ethoxide). Vary the catalyst loading to find the optimal concentration.[4]The catalyst is crucial for facilitating the cyclization and dehydration steps.[3] The choice between an acid or base catalyst can significantly impact the reaction pathway and yield.
Poor Reactant Solubility Experiment with different solvents. Polar aprotic solvents like DMF or DMSO can be good alternatives to alcohols if solubility is an issue.For a reaction to occur, the reactants must be in the same phase. Improving solubility increases the effective concentration of the reactants.
Impure Starting Materials Ensure the purity of thiourea and ethyl 2-acetyl-3-oxobutanoate. Recrystallize or purify the starting materials if necessary.[4]Impurities can act as inhibitors or participate in side reactions, consuming the reactants and reducing the yield of the desired product.[4]
Problem 2: Significant Side Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
High Reaction Temperature Lower the reaction temperature.[3]Elevated temperatures can promote the decomposition of thiourea and other side reactions.[3]
Incorrect Stoichiometry Adjust the molar ratio of the reactants. A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) may improve the yield of the desired product.A slight excess of one reactant can help to drive the reaction to completion and suppress side reactions involving the other reactant.
Prolonged Reaction Time Monitor the reaction closely by TLC and stop the reaction once the formation of the desired product is maximized and before significant byproduct formation occurs.Extended reaction times can lead to the decomposition of the product or the formation of further byproducts.

Experimental Protocols

General Protocol for the Synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of concentrated HCl or a solution of sodium ethoxide).

  • Addition of β-Ketoester: To this solution, add ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., reflux) and monitor the progress by TLC.[3]

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: The product may precipitate out of the solution upon cooling or neutralization. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

TLC Monitoring Protocol
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted based on the observed separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with iodine or potassium permanganate can also be used.

Visualizing the Optimization Process

Optimization_Workflow Start Start Synthesis Setup Initial Reaction Setup (Thiourea, Ketoester, Solvent, Catalyst) Start->Setup TLC Monitor by TLC Setup->TLC Analysis Analyze TLC Results TLC->Analysis LowYield Low Yield? Analysis->LowYield Byproducts Byproducts? LowYield->Byproducts No OptimizeTemp Optimize Temperature LowYield->OptimizeTemp Yes Purify Purify Product LowYield->Purify No OptimizeCat Optimize Catalyst Byproducts->OptimizeCat Yes OptimizeSolv Optimize Solvent Byproducts->OptimizeSolv No OptimizeTemp->Setup OptimizeCat->Setup OptimizeSolv->Setup End Pure Product Purify->End

Caption: A workflow for optimizing the reaction conditions.

References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate. (n.d.).
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem. (n.d.).
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega - ACS Publications. (n.d.).

Sources

avoiding degradation of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. We will explore the inherent chemical liabilities of the molecule, provide actionable troubleshooting advice, and detail validated protocols to mitigate degradation.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Q1: What are the ideal short-term and long-term storage temperatures for this compound? A1: For long-term storage, we recommend maintaining the solid compound at -20°C. For short-term storage (up to several weeks), 2-8°C is acceptable. Always refer to the lot-specific Certificate of Analysis for any variations.

Q2: Is this compound sensitive to air or light? A2: Yes, this compound is sensitive to both. The 2-sulfanyl group is susceptible to oxidation by atmospheric oxygen, and the pyrimidine ring can undergo photolytic degradation upon exposure to UV light.[1][2] It should be stored in an inert atmosphere and protected from light.

Q3: I need to prepare a stock solution. What is the best practice to ensure its stability? A3: Prepare stock solutions fresh whenever possible. If storage is necessary, use a deoxygenated aprotic solvent like anhydrous DMSO or DMF. Aliquot the solution into single-use vials, flush with argon or nitrogen before sealing, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: My solid sample has developed a slight yellow tint. What does this indicate? A4: A color change often indicates degradation, most commonly the oxidation of the sulfanyl group, which can lead to the formation of disulfide dimers or other oxidized sulfur species.[3] We recommend analyzing the sample's purity via HPLC before use.

Q5: Can I store the compound as a solid in a standard lab freezer? A5: While a standard freezer provides the necessary temperature, it does not protect against atmospheric oxygen or humidity. For optimal stability, the solid should be stored in a vial with a tight-fitting cap, preferably flushed with an inert gas (argon or nitrogen), and placed inside a desiccator within the freezer to minimize moisture exposure.

Section 2: Understanding the Molecule's Stability Profile

The structure of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone contains several functional groups that are susceptible to degradation. Understanding these liabilities is crucial for designing appropriate storage and handling strategies.

  • 2-Sulfanyl (-SH) Group: This is the most reactive site for degradation. Thiols (or their thione tautomers) are readily oxidized by atmospheric oxygen, especially in the presence of trace metal ions, light, or at a higher pH.[2] This process primarily leads to the formation of a disulfide-bridged dimer, fundamentally altering the molecule's structure, molecular weight, and biological activity. Further oxidation to sulfinic or sulfonic acids is also possible under more aggressive conditions.

  • Pyrimidine Ring: Aromatic heterocyclic rings like pyrimidine can be susceptible to photolytic degradation.[1][4] UV light exposure can induce ring-opening reactions or the formation of photohydrates, leading to a loss of the parent compound.[5]

  • Hydroxyl (-OH) and Ketone (-C=O) Groups: While generally more stable than the sulfanyl group, the phenolic hydroxyl group can be susceptible to oxidation, contributing to color changes. The ketone group is largely stable in solid form but can be a site for hydrolysis or other reactions in solution, particularly under non-neutral pH conditions.[6][7]

Below is a diagram illustrating the primary degradation pathways.

G cluster_main Degradation Pathways cluster_oxidation Oxidation (O2, Light) cluster_photo Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Solution, pH extremes) parent 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone disulfide Disulfide Dimer parent->disulfide Primary photoproduct Ring-Opened Products & Photohydrates parent->photoproduct hydrolysis_prod Hydrolyzed Products parent->hydrolysis_prod sulfinic Sulfinic/Sulfonic Acid disulfide->sulfinic Secondary

Caption: Primary degradation pathways for the target compound.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter, their probable causes, and recommended actions.

Observation Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) 1. Oxidation: Air exposure has led to the formation of oxidized species. 2. Hygroscopicity: The compound has absorbed moisture, which can accelerate degradation.1. Confirm Purity: Analyze the material using HPLC-UV or LC-MS to quantify the purity and identify major degradants. 2. Review Storage: Ensure the compound is stored under an inert atmosphere (argon/nitrogen) and in a desiccated environment.
New peaks appear in HPLC/LC-MS chromatogram 1. Degradation: The new peaks are likely degradation products (e.g., disulfide dimer). 2. Contamination: Contamination from solvent, glassware, or spatula.1. Characterize Peaks: If using LC-MS, analyze the mass of the new peaks. A peak with ~2x the parent mass minus 2 Da strongly suggests the disulfide dimer. 2. Perform Stress Study: Run a forced degradation study (see Section 4) to intentionally generate degradants and confirm their retention times. 3. Blank Run: Analyze a solvent blank to rule out system contamination.
Decreased peak area or loss of parent mass signal over time 1. Significant Degradation: The parent compound is converting to one or more degradation products. 2. Precipitation: The compound may be precipitating out of solution, especially after freeze-thaw cycles.1. Re-evaluate Solution Prep: Prepare fresh solutions using deoxygenated solvents. 2. Check Solubility: Ensure the concentration is not above the solubility limit in the chosen solvent. 3. Inspect for Particulates: Visually inspect the solution for any solid material before injection.
Inconsistent results in biological assays 1. Variable Purity: The purity of the compound is not consistent across different aliquots or preparations due to ongoing degradation. 2. Degradant Interference: Degradation products may have their own biological activity or may inhibit the activity of the parent compound.1. Purity Check Before Use: Implement a mandatory purity check (e.g., by HPLC) on the specific batch or solution immediately before use in an assay. 2. Use Fresh Aliquots: Discard any remaining solution from a thawed aliquot; do not refreeze.
Section 4: Protocols & Methodologies

Adhering to strict protocols is the best defense against degradation.

Protocol 4.1: Recommended Compound Handling and Storage Workflow

This workflow minimizes exposure to detrimental environmental factors from the moment of receipt.

G receive 1. Receive Compound inspect 2. Inspect Container Seal receive->inspect transfer 3. Transfer to Inert Environment (Glovebox or Argon flow) inspect->transfer If seal is intact aliquot 4. Aliquot into Pre-weighed, Amber Glass Vials transfer->aliquot flush 5. Flush Headspace with Argon/Nitrogen aliquot->flush seal 6. Seal Tightly with PTFE-lined Caps flush->seal store 7. Store in Desiccator at -20°C or below seal->store log 8. Log Batch/Aliquot Info store->log

Caption: Recommended workflow for receiving and storing the compound.

Protocol 4.2: Preparation of Stabilized Stock Solutions
  • Solvent Preparation: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). Deoxygenate the solvent by bubbling argon or nitrogen through it for at least 30 minutes prior to use.

  • Weighing: Weigh the required amount of the compound in an amber glass vial under an inert atmosphere if possible.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the target concentration. Mix gently by vortexing until fully dissolved. Perform this step quickly to minimize air exposure.

  • Aliquoting: Immediately dispense the solution into single-use, amber microvials.

  • Inerting: Flush the headspace of each microvial with argon or nitrogen.

  • Sealing and Storage: Immediately cap each vial tightly and store flat in a freezer at -80°C.

  • Usage: When needed, remove a single aliquot and allow it to warm to room temperature before opening. Use the entire aliquot for the experiment. Do not store and re-use thawed aliquots.

Protocol 4.3: Forced Degradation Study for Degradant Identification

This stress-testing protocol helps to intentionally generate potential degradation products for analytical identification, following principles from ICH guidelines.[8][9]

  • Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one sample, add 1N HCl. Heat at 60°C for 4-8 hours.

  • Base Hydrolysis: To another sample, add 1N NaOH. Keep at room temperature for 1-4 hours.

  • Oxidative Degradation: To a third sample, add 3% H₂O₂. Keep at room temperature, protected from light, for 8-24 hours.

  • Photolytic Degradation: Expose a fourth sample to a photostability chamber (e.g., 200 W h/m² UV light) as a solution.[9]

  • Thermal Degradation: Keep a fifth sample (solid powder) in an oven at 80°C for 24 hours.

  • Analysis: After the designated time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV or LC-MS method alongside an unstressed control sample. Compare the chromatograms to identify the peaks corresponding to degradation products formed under each condition.

Section 5: Analytical Methods for Stability Assessment

Regularly assessing the purity of your compound is critical.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the primary method for routine purity checks.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is a good starting point.[10]

    • Detection: Monitor at a UV wavelength where the parent compound has maximum absorbance (determined by a UV scan, likely around 300-340 nm).

    • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks or a decrease in the main peak's area % indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products.[8] It provides the mass-to-charge ratio (m/z) of the degradation products, allowing for the deduction of their chemical structures. For example, the formation of a disulfide dimer would result in a prominent ion at [2M - 2H + H]+ or [2M - 2H + Na]+, where M is the molecular weight of the parent compound.

References
  • Boorstein, R. J., et al. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(45), 10443-10450. [Link]

  • Reddy, G. B., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. (Note: While the exact publication details are for a future date as per the search result, the principles of pyrimidine photostability are relevant). [Link]

  • Freeman, F., & Phornvoranit, S. (2008). Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. The Journal of Physical Chemistry A, 112(12), 2634-2651. [Link]

  • Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]

  • Wikipedia. Pyrimidine. (Accessed Jan 2026). [Link]

  • Szymański, P., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8279. [Link]

  • Reddit r/chemistry. (2013). Handling thiols in the lab. [Link]

  • Rogue Chem. (2024). Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. (Accessed Jan 2026). [Link]

  • Ali, M. F., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(14), 4353. [Link]

  • Ahemad, A., & Singh, R. P. (2022). Evaluating the Biodegradation of Veterinary Antibiotics Using Kinetics Model and Response Surface Methodology. Antibiotics, 11(9), 1137. [Link]

Sources

Technical Support Center: Addressing Cytotoxicity of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the challenges of managing its cytotoxic effects in various cell lines. As a novel compound, understanding its interaction with cellular systems is paramount for obtaining reliable and reproducible data. This resource synthesizes field-proven insights and established scientific principles to empower your research.

Introduction: Understanding the Challenge

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a pyrimidine derivative with potential applications in drug development.[1] As with many biologically active small molecules, a primary hurdle in its experimental application is managing off-target cytotoxicity. This guide will walk you through a logical, evidence-based approach to troubleshoot and mitigate these cytotoxic effects, ensuring the integrity of your experimental outcomes.

Part 1: Troubleshooting Guide - A Mechanistic Approach

Unexpected or excessive cytotoxicity can derail an experiment. This section provides a structured approach to identifying the root cause of the issue and implementing effective solutions.

Issue 1: Higher-than-Expected Cytotoxicity Across All Concentrations

If you observe widespread cell death even at the lowest concentrations of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, the issue may lie in the initial preparation and handling of the compound or the health of your cell cultures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high cytotoxicity.

Step-by-Step Protocol:

  • Verify Stock Solution Integrity:

    • Causality: Small molecules can degrade if not stored properly, and repeated freeze-thaw cycles can reduce potency or lead to the formation of cytotoxic byproducts.[2]

    • Action: Prepare a fresh stock solution of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. When preparing stock solutions, especially in DMSO, it's crucial to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -80°C for long-term stability.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the compound.[4]

  • Evaluate Solvent Toxicity:

    • Causality: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at higher concentrations.[3]

    • Action: Run a solvent control experiment. Treat cells with the highest concentration of the solvent used in your experiment (e.g., 0.5% DMSO) in the absence of the compound. If you observe significant cell death in the solvent-only control, reduce the final solvent concentration in your working solutions. A final concentration of <0.5% DMSO is generally well-tolerated by most cell lines.[3][5]

  • Assess Baseline Cell Health:

    • Causality: Unhealthy or stressed cells are more susceptible to the cytotoxic effects of any compound. Over-confluent cultures can experience nutrient depletion and waste accumulation, leading to spontaneous cell death.[5]

    • Action: Ensure your cells are in the logarithmic growth phase and are not over-confluent when seeding for an experiment.[5] Regularly check for signs of stress or contamination under a microscope.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

A lack of reproducibility can be a significant source of frustration. This often points to subtle variations in experimental procedures.

Troubleshooting Steps:

  • Standardize Cell Seeding and Treatment Times: Ensure that the cell seeding density and the duration of compound exposure are consistent across all experiments.[5]

  • Control for "Edge Effects": The outer wells of a microplate are prone to evaporation, which can concentrate the compound and lead to artificially high cytotoxicity.[6][7] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[5][6]

  • Prepare Fresh Reagents: Whenever possible, use freshly prepared reagents. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[5]

Issue 3: Discrepancies Between Different Cytotoxicity Assays

Different cytotoxicity assays measure distinct cellular parameters. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[8] A compound might reduce metabolic activity without immediately causing cell membrane rupture, leading to a discrepancy between these two assays.[9]

Data Interpretation Table:

Assay ResultPossible InterpretationRecommended Follow-up
Low MTT, Low LDH Release Compound may be cytostatic (inhibiting proliferation) or causing metabolic dysfunction without immediate cell death.[9]Perform a cell proliferation assay (e.g., BrdU incorporation) and a live/dead staining assay (e.g., Trypan Blue or Calcein-AM/Ethidium Homodimer-1).
Low MTT, High LDH Release Indicates cytotoxic effect leading to both metabolic inhibition and loss of membrane integrity.Consistent with a cytotoxic mechanism.
High MTT, High LDH Release This is an unusual result and may indicate an artifact. Some compounds can interfere with the assay reagents.[10]Run an assay control without cells to check for direct interaction between the compound and the assay reagents.

Part 2: Investigating the Mechanism of Cytotoxicity

Understanding how 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone induces cytotoxicity is key to developing strategies to mitigate it. Two common pathways of drug-induced cell death are apoptosis and necrosis.

Apoptosis vs. Necrosis
  • Apoptosis: Programmed cell death, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is an active process that requires energy.

  • Necrosis: Uncontrolled cell death resulting from acute injury, characterized by cell swelling and lysis.

Experimental Workflow for Mechanism Identification:

Caption: Workflow for identifying the cell death mechanism.

Key Signaling Pathways to Investigate
  • Caspase-Dependent Apoptosis: Many cytotoxic compounds trigger apoptosis through the activation of caspases, a family of proteases that execute cell death.[11] The two main caspase pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[11][12]

    • Initiator Caspases: Caspase-8 (extrinsic) and Caspase-9 (intrinsic).[11]

    • Executioner Caspases: Caspase-3, -6, and -7.[12]

    G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

    Caption: Simplified overview of caspase-dependent apoptosis pathways.[13][14]

  • Nrf2-Mediated Stress Response: The Nrf2 pathway is a key regulator of cellular defense against oxidative and chemical stress.[15] Some compounds can induce cytotoxicity by overwhelming this protective pathway. Conversely, upregulation of the Nrf2 pathway can contribute to drug resistance in cancer cells.[16][17][18][19]

    • Action: Investigate the expression of Nrf2 and its downstream target genes (e.g., HO-1, GCLC) in response to treatment with 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in cell-based assays?

A1: For a novel compound, it is essential to perform a dose-response experiment to determine the optimal concentration range. A good starting point is a wide range of concentrations, for example, from 10 nM to 100 µM, using serial dilutions.[20] This will help you identify the IC50 (the concentration that inhibits 50% of the biological response) and a non-toxic concentration for your specific cell line.

Q2: How should I prepare and store stock solutions of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone?

A2:

  • Solvent Selection: While the specific solubility should be determined empirically, many organic small molecules are soluble in DMSO.[21]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to prevent evaporation and contamination.[3][22] Store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3]

  • Handling: Before use, bring the aliquot to room temperature before opening the vial.[4] Avoid repeated freeze-thaw cycles.[2][3]

Q3: My MTT assay results show low absorbance readings even in the control wells. What could be the problem?

A3: Low absorbance readings in an MTT assay can be due to several factors:

  • Low Cell Density: The number of viable cells may be too low to produce a detectable signal. It's recommended to perform a cell titration experiment to find the optimal seeding density for your cell line.[5]

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for sufficient formazan crystal formation. A typical incubation time is 1-4 hours.[5]

  • Incomplete Solubilization of Formazan Crystals: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use an appropriate solubilization solution and mix thoroughly.[5]

Q4: I'm observing high background in my LDH assay control wells. What should I do?

A4: High background LDH release in untreated controls suggests that the cells are stressed or dying.

  • Suboptimal Culture Conditions: Ensure your cells are healthy and not over-confluent.[5]

  • Serum in Medium: The serum used in your culture medium may have high endogenous LDH activity. Consider testing the serum for LDH activity or using a serum-free medium during the assay.[5]

  • Handling-Induced Damage: Gentle handling of cells during media changes and reagent addition is crucial to prevent physical damage to the cell membranes.[23]

References

  • Clarke, J. L., Murray, J. B., Park, B. K., & Copple, I. M. (n.d.). Roles of Nrf2 in Drug and Chemical Toxicity. The University of Liverpool Repository.
  • R&D Systems. (n.d.). Apoptosis Caspase Pathways.
  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of three pathways of caspase-dependent apoptosis. Retrieved from [Link]

  • Gosset, P. (n.d.). Caspase-mediated apoptosis pathway. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Apoptosis Dependent and Independent Functions of Caspases. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed Central. (2022, March 17). The Impact of NRF2 Inhibition on Drug-Induced Colon Cancer Cell Death and p53 Activity: A Pilot Study. Retrieved from [Link]

  • AACR Journals. (2009, May 18). Nrf2 Enhances Cell Proliferation and Resistance to Anticancer Drugs in Human Lung Cancer. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of Nrf2 in drug resistance and its regulation by therapeutic. Retrieved from [Link]

  • PMC. (n.d.). A novel NRF2/ARE inhibitor gossypol induces cytotoxicity and sensitizes chemotherapy responses in chemo-refractory cancer cells. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]

  • PMC - NIH. (n.d.). Particle-induced artifacts in the MTT and LDH viability assays. Retrieved from [Link]

  • ResearchGate. (2025, August 4). (PDF) Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]

  • FDCELL. (2023, October 28). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]

  • PMC. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Retrieved from [Link]

  • Frontiers. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from [Link]

  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from [Link]

  • YouTube. (2023, March 2). Practical lab tips for avoiding sample loss during storage. Retrieved from [Link]

  • ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone. Retrieved from [Link]

  • PubMed. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioactivity of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, screening, and optimization of this promising class of compounds. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, synthesis, and strategic development of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone derivatives.

Q1: What are the key structural features of the 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone scaffold that are crucial for bioactivity?

A1: The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, including anticancer and antiviral drugs.[1][2] For this specific scaffold, the key features are:

  • The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, which is critical for interacting with amino acid residues in biological targets like enzyme active sites.

  • The 2-Sulfanyl (-SH) Group: This group, also known as a thiol or mercapto group, is a potent nucleophile and can form crucial interactions, including covalent bonds with certain targets or coordinate with metal ions in metalloenzymes. Its acidity also allows it to exist as a thiolate anion, enhancing its hydrogen bonding capabilities.

  • The 5-Acetyl Group (-C(O)CH₃): The ketone moiety provides a planar, polar region that can participate in dipole-dipole interactions and hydrogen bonding. The acetyl group's orientation and size can influence how the molecule fits into a binding pocket. Modifications at this position are a primary strategy for exploring the structure-activity relationship (SAR).

Q2: My synthesized compound shows poor solubility in aqueous buffers for bioassays. What are some initial steps to address this?

A2: Poor aqueous solubility is a common challenge for heterocyclic small molecules. Before making significant structural modifications, consider these formulation strategies:

  • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid artifacts.

  • pH Adjustment: The hydroxy and sulfanyl groups are ionizable. Depending on their pKa values, adjusting the pH of the assay buffer can increase solubility by forming a more soluble salt (phenolate or thiolate).

  • Use of Surfactants or Cyclodextrins: Low concentrations of non-ionic surfactants (e.g., Tween-80) or solubility enhancers like β-cyclodextrins can help solubilize hydrophobic compounds. However, these must be validated to ensure they do not interfere with the assay itself.

Q3: What are the most common synthetic routes for this class of compounds, and what are the typical challenges?

A3: Synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a nitrogen-containing fragment like urea or thiourea.[3][4] A common approach for this scaffold involves reacting an acetyl-substituted β-ketoester with thiourea under basic or acidic conditions.

  • Common Challenges:

    • Low Yields: This can result from side reactions, incomplete cyclization, or suboptimal reaction conditions.[3] Careful control of temperature and reaction time, monitored by Thin Layer Chromatography (TLC), is crucial.

    • Tautomerization: The 4-hydroxy-2-sulfanyl pyrimidine core can exist in several tautomeric forms (e.g., keto-enol, thione-thiol). This can complicate purification and characterization (NMR, MS) and may also influence biological activity.

    • Purification: The polarity of the hydroxy and sulfanyl groups can make purification by standard column chromatography challenging. Techniques like reverse-phase chromatography or recrystallization from an appropriate solvent system may be necessary.

Section 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides for specific experimental stages.

Guide 1: Synthesis and Purification

Problem: Low Yield or Incomplete Reaction in Pyrimidine Synthesis

Your TLC analysis shows significant amounts of starting material remaining even after prolonged reaction times.

Causality Analysis: Pyrimidine ring formation is a cyclocondensation reaction that can be sensitive to catalyst activity, reactant purity, and reaction conditions.[3] Incomplete reactions are often due to insufficient activation of the reactants or an unfavorable equilibrium.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low Yield / Incomplete Reaction check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_catalyst Assess Catalyst Activity (e.g., fresh acid/base) check_reagents->check_catalyst Reagents OK sol_reagents Purify starting materials (recrystallize, distill) check_reagents->sol_reagents check_conditions Optimize Reaction Conditions (Temperature, Solvent) check_catalyst->check_conditions Catalyst OK sol_catalyst Use fresh catalyst or increase loading check_catalyst->sol_catalyst monitor_rxn Monitor Reaction by TLC/LC-MS check_conditions->monitor_rxn Adjusted sol_conditions Increase temperature or switch to higher-boiling solvent check_conditions->sol_conditions monitor_rxn->check_conditions Incomplete workup Successful Reaction monitor_rxn->workup Complete

Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.

Step-by-Step Protocol & Rationale:

  • Verify Reagent Purity:

    • Action: Analyze your starting materials (e.g., β-ketoester, thiourea) by NMR or melting point.

    • Rationale: Impurities can inhibit the catalyst or participate in side reactions, consuming reactants and lowering the yield.

  • Ensure Anhydrous Conditions:

    • Action: Oven-dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: Condensation reactions release water. If water is present from the start, it can shift the reaction equilibrium back towards the starting materials.

  • Optimize Catalyst and Conditions:

    • Action: If using an acid catalyst (e.g., HCl), ensure its concentration is correct. If the reaction is still sluggish, consider a moderate increase in temperature (e.g., from 60°C to 80°C) or switching to a higher-boiling solvent like ethanol or isopropanol.[3]

    • Rationale: Higher temperatures increase the reaction rate and can help overcome activation energy barriers for the cyclization and dehydration steps.

  • Consider Alternative Synthetic Strategies:

    • Action: If optimization fails, explore alternative methods such as microwave-assisted synthesis.

    • Rationale: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[5][6]

Guide 2: In Vitro Bioactivity Assays

Problem: High Variability or Poor Reproducibility in IC₅₀ Values

You are testing your derivatives in a cell-based or enzyme inhibition assay, but the calculated IC₅₀ values fluctuate significantly between experiments.

Causality Analysis: High variability often points to issues with compound handling, assay stability, or inconsistent cell conditions. The compound may be precipitating at higher concentrations, degrading in the assay buffer, or interacting with assay components.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start High IC50 Variability check_solubility Confirm Compound Solubility in Final Assay Buffer start->check_solubility check_stability Assess Compound Stability (Incubate in buffer, analyze by LC-MS) check_solubility->check_stability Soluble resolve_sol Lower top concentration; Use formulation aids check_solubility->resolve_sol Precipitation Observed check_assay Review Assay Protocol (Cell density, incubation times) check_stability->check_assay Stable resolve_stab Reduce incubation time; Modify buffer components check_stability->resolve_stab Degradation Observed check_dmso Verify Final DMSO Concentration check_assay->check_dmso Protocol OK resolve Consistent Results check_dmso->resolve <1% and Consistent

Caption: Decision tree for troubleshooting variable IC₅₀ results.

Step-by-Step Protocol & Rationale:

  • Kinetic Solubility Assessment:

    • Action: Prepare your highest assay concentration in the final assay buffer (including all components like serum, if applicable). Incubate for the duration of the assay. Check for visible precipitation and, if possible, measure the concentration of the supernatant by HPLC.

    • Rationale: The IC₅₀ value is meaningless if the compound is not fully dissolved at the tested concentrations. This step determines the practical upper limit for your dose-response curve.

  • Compound Stability Check:

    • Action: Incubate the compound in the assay buffer at the assay temperature (e.g., 37°C) for the full duration of the experiment. Analyze samples by LC-MS at time zero and at the end point to check for degradation.

    • Rationale: The sulfanyl (-SH) group can be susceptible to oxidation. If the compound degrades over the course of the assay, its effective concentration decreases, leading to an artificially high and variable IC₅₀.

  • Standardize Assay Parameters:

    • Action: Ensure that cell passage number, seeding density, and incubation times are kept highly consistent between experiments.

    • Rationale: Cell-based assays are sensitive to cellular health and metabolic state. Inconsistent cell culture practices are a major source of variability.

  • Control for DMSO Effects:

    • Action: Ensure every well in your assay plate (including controls) has the exact same final concentration of DMSO.

    • Rationale: Even small differences in DMSO concentration can affect enzyme activity or cell viability, introducing systematic error.

Guide 3: Enhancing Bioactivity - SAR-Guided Optimization

Problem: My lead compound has modest potency (e.g., IC₅₀ in the micromolar range) and I need to improve it.

Causality Analysis: The initial hit compound makes some favorable interactions with the target, but the binding is not optimal. Structure-Activity Relationship (SAR) studies involve systematically modifying the scaffold to identify substitutions that improve these interactions.[7][8]

Conceptual Framework: Many pyrimidine derivatives act as kinase inhibitors by competing with ATP in the enzyme's active site.[7] Enhancing bioactivity often involves introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts within this site.

SAR Optimization Strategy:

G cluster_modifications Modification Points scaffold Core Scaffold 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone mod_r1 R1: Modify Acetyl Group (e.g., larger ketones, amides) scaffold->mod_r1 mod_r2 R2: Substitute at C6 (e.g., methyl, halo) scaffold->mod_r2 mod_r3 R3: Derivatize Sulfanyl Group (e.g., alkylation, arylation) scaffold->mod_r3 assay Bioactivity Assay (e.g., Kinase Panel) mod_r1->assay Synthesize & Test mod_r2->assay Synthesize & Test mod_r3->assay Synthesize & Test sar_table Generate SAR Data Table assay->sar_table

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Hypothetical SAR Data Table:

Based on the core scaffold, this table illustrates how systematic modifications could influence bioactivity against a hypothetical target kinase.

Compound IDR¹ (at C5-carbonyl)R² (at C6)R³ (at 2-sulfanyl)Target Kinase IC₅₀ (nM)
Core -CH₃-H-H5200
1a -CH₂CH₃-H-H3100
1b -Cyclopropyl-H-H850
2a -CH₃-CH₃-H4500
3a -CH₃-H-CH₂-Ph150
3b -CH₃-H-CH₂-(4-F-Ph)75

Interpretation and Next Steps:

  • Modifying the Acetyl Group (R¹): The data for 1a and 1b suggest that a larger, more sterically defined group like cyclopropyl is preferred over a simple ethyl group. This indicates the presence of a hydrophobic pocket near the C5 position.

  • Substitution at C6 (R²): Adding a methyl group at C6 (2a ) slightly decreased activity, suggesting this position may be sterically hindered in the binding site.

  • Derivatizing the Sulfanyl Group (R³): This position appears highly sensitive and promising. Alkylation with a benzyl group (3a ) dramatically increased potency. Adding an electron-withdrawing fluorine to the phenyl ring (3b ) further improved activity, possibly by enhancing π-stacking or other electrostatic interactions. This is a key area for further exploration.

Recommended Next Steps:

  • Focus on the 2-Sulfanyl Position: Synthesize a small library of derivatives with various substituted benzyl groups at the R³ position to further probe this interaction.

  • Combine Favorable Modifications: Synthesize a compound combining the cyclopropyl group at R¹ and the 4-fluorobenzyl group at R³ to test for synergistic effects.

Section 3: References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.

  • Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. PubMed.

  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. Benchchem.

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate.

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC - NIH.

  • New strategies for the synthesis of pyrimidine derivatives. PubMed.

Sources

Validation & Comparative

Navigating the Pyrimidine Inhibitor Landscape: A Comparative Guide for the Evaluation of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and immunology. Its unique electronic properties and versatile substitution patterns allow for potent and selective interactions with a wide range of biological targets. This guide focuses on a novel, hypothetical compound, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone , providing a framework for its evaluation by comparing it to established pyrimidine inhibitors.

Given the absence of published data for this specific molecule, we will postulate its potential targets based on its structural features—the pyrimidine core, a known hinge-binding motif for kinases, and its potential to interact with metabolic enzymes. We will compare its hypothetical performance against three classes of well-characterized inhibitors targeting:

  • Epidermal Growth Factor Receptor (EGFR)

  • Cyclin-Dependent Kinases (CDKs)

  • Dihydroorotate Dehydrogenase (DHODH)

This document serves as a comprehensive roadmap for researchers, outlining the necessary experimental comparisons and providing the detailed protocols required to rigorously assess the potential of this and other novel pyrimidine-based compounds.

Section 1: The Pyrimidine Core - A Privileged Scaffold

The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms. This structure is prevalent in nature as a key component of nucleobases like cytosine, thymine, and uracil. In drug design, its ability to form multiple hydrogen bonds and engage in various non-covalent interactions makes it an ideal starting point for developing enzyme inhibitors.[1] Many FDA-approved drugs are built around a pyrimidine core, highlighting its clinical significance.[1]

The structure of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone suggests several potential interaction points. The pyrimidine nitrogens can act as hydrogen bond acceptors, a common feature for binding to the hinge region of kinases. The hydroxyl (-OH) and sulfanyl (-SH) groups can act as both hydrogen bond donors and acceptors, potentially conferring selectivity for specific targets.

Section 2: Comparative Landscape of Pyrimidine Inhibitors

To effectively evaluate our novel compound, we must benchmark it against established inhibitors. The following tables summarize the potency and selectivity of representative drugs for our postulated target classes.

Kinase Inhibitors: EGFR and CDK

Kinases are a major class of enzymes that regulate a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.

Table 1: Comparison of Pyrimidine-Based EGFR Inhibitors

CompoundTarget(s)IC50 (Enzymatic Assay)Cellular Potency (Example)Key Features
Osimertinib EGFR (L858R/T790M)~1-15 nMPotent against mutant cell lines3rd generation, irreversible inhibitor with high selectivity for mutant over wild-type EGFR.[2][3]
Gefitinib EGFR0.90 µM1st generation, reversible inhibitor.[4]
HypotheticalEGFR?To be determinedTo be determinedEvaluation of potency and selectivity is critical.

Table 2: Comparison of Pyrimidine-Based CDK Inhibitors

CompoundTarget(s)IC50 (Enzymatic Assay)Cellular Potency (Example)Key Features
Palbociclib CDK4/CDK6CDK4: 11 nM, CDK6: 15 nMInduces G1 cell cycle arrestHighly selective for CDK4/6 over other CDKs.[5]
Roscovitine CDK2~10-15 µM (growth inhibition)Less potent, but a well-studied pan-CDK inhibitor.[6]
HypotheticalCDKs?To be determinedTo be determinedScreening against a panel of CDKs is necessary to determine selectivity.
Metabolic Enzyme Inhibitors: DHODH

The de novo pyrimidine biosynthesis pathway is essential for producing the building blocks of DNA and RNA. Cancer cells, with their high proliferation rates, are often highly dependent on this pathway, making its enzymes attractive therapeutic targets.[7]

Table 3: Comparison of Pyrimidine-Based DHODH Inhibitors

CompoundTargetIC50 (Enzymatic Assay)Cellular Potency (Example)Key Features
Brequinar Human DHODH5.2 nMA375 cells: 0.59 µMPotent and specific inhibitor of DHODH.[8]
Teriflunomide Human DHODH24.5 nMActive metabolite of Leflunomide, used in autoimmune diseases.[9]
HypotheticalDHODH?To be determinedTo be determinedWould represent a novel scaffold for DHODH inhibition.

Section 3: Visualizing the Mechanisms of Action

To understand the context in which these inhibitors function, it is essential to visualize the relevant biological pathways and the experimental workflows used to study them.

Signaling and Metabolic Pathways

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis DHO Dihydroorotate DHODH DHODH DHO->DHODH OA Orotate UMP UMP OA->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->OA Brequinar Brequinar Brequinar->DHODH Inhibits

Caption: The role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition by Brequinar.

Experimental Workflow

Experimental_Workflow Start Novel Compound (1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone) EnzymeAssay Biochemical/Enzymatic Assays (e.g., Kinase, DHODH) - Determine IC50 Start->EnzymeAssay CellAssay Cell-Based Assays - Cell Proliferation (MTS) - Target Engagement (Western Blot) EnzymeAssay->CellAssay Promising hits Selectivity Selectivity Profiling - Screen against a panel of related enzymes EnzymeAssay->Selectivity DataAnalysis Data Analysis & Comparison to Benchmarks CellAssay->DataAnalysis Selectivity->DataAnalysis

Caption: General experimental workflow for characterizing a novel enzyme inhibitor.

Section 4: Essential Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the initial characterization of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone .

Enzymatic Assays: Measuring Direct Inhibition

The first step is to determine if the compound directly inhibits the enzymatic activity of its putative targets in a purified system. This allows for the calculation of the IC50 value, a standard measure of inhibitor potency.

Protocol 4.1.1: EGFR Kinase Activity Assay (ADP-Glo™ Format)

This protocol is based on the Promega ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[10]

  • Rationale: This luminescent assay is highly sensitive and suitable for high-throughput screening. The amount of light produced is directly proportional to the amount of ADP generated, and therefore to the kinase activity.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu,Tyr) 4:1 peptide substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

    • Test compound and control inhibitor (Osimertinib) serially diluted in DMSO.

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound and Osimertinib in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.

    • In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).

    • Prepare an enzyme/substrate mix in Kinase Buffer. Add 2 µL of this mix to each well. The final concentration of EGFR should be optimized for the assay window (e.g., 1-5 ng/well).

    • Prepare an ATP solution in Kinase Buffer. The concentration should be at or near the Km of ATP for EGFR to ensure competitive inhibitors can be accurately assessed.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.

Protocol 4.1.2: DHODH Inhibition Assay (Colorimetric)

This assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[9]

  • Rationale: This is a robust, absorbance-based assay that directly measures the catalytic activity of DHODH. The rate of decrease in absorbance at 600 nm is proportional to the enzyme's activity.

  • Materials:

    • Recombinant human DHODH

    • Dihydroorotate (DHO)

    • Coenzyme Q10 (CoQ10)

    • 2,6-dichloroindophenol (DCIP)

    • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

    • Test compound and control inhibitor (Brequinar) serially diluted in DMSO.

    • 96-well clear assay plates

  • Procedure:

    • Add 2 µL of serially diluted test compound or Brequinar to the wells of a 96-well plate.

    • Add 178 µL of DHODH enzyme solution in Assay Buffer to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Prepare a reaction mix in Assay Buffer containing DHO, DCIP, and CoQ10.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well (final concentrations: e.g., 500 µM DHO, 200 µM DCIP, 100 µM CoQ10).

    • Immediately measure the absorbance at 600 nm every 30 seconds for 10-15 minutes using a plate reader.

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Cellular Assays: Assessing Biological Effects

Cell-based assays are critical to confirm that the compound is active in a more complex biological environment, can penetrate cell membranes, and elicits the desired downstream effect.

Protocol 4.2.1: Cell Proliferation Assay (MTS)

The MTS assay is a colorimetric method to determine the number of viable cells in culture.[11]

  • Rationale: This assay measures the metabolic activity of cells, which correlates with cell number. It is a reliable method to assess the anti-proliferative effects of a compound. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium.[11]

  • Materials:

    • Cancer cell line relevant to the target (e.g., A549 for EGFR, MCF-7 for CDK, HL-60 for DHODH).

    • Complete cell culture medium.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

    • Test compound and control inhibitors.

    • 96-well clear tissue culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Prepare serial dilutions of the test compound and appropriate controls in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the compounds to the respective wells.

    • Incubate for 72 hours (or a desired time course).

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, until a color change is apparent.

    • Gently shake the plate and measure the absorbance at 490 nm.

    • Calculate the percentage of viable cells compared to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4.2.2: Target Engagement via Western Blot for Phospho-EGFR

This protocol determines if the compound inhibits the phosphorylation of its target inside the cell, confirming its mechanism of action.

  • Rationale: For kinase inhibitors, demonstrating a reduction in the phosphorylation of the target or its direct substrate is the gold standard for confirming target engagement. For EGFR, this involves stimulating the cells with EGF and measuring the level of phosphorylated EGFR.

  • Materials:

    • A431 cell line (overexpresses EGFR).

    • DMEM with 10% FBS.

    • Test compound and Osimertinib.

    • Human Epidermal Growth Factor (EGF).

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH (loading control).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Plate A431 cells in 6-well plates and grow to ~80% confluency.

    • Serum-starve the cells for 18-24 hours by replacing the medium with serum-free DMEM. This reduces basal EGFR signaling.

    • Treat the cells with various concentrations of the test compound or Osimertinib for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.

    • Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total EGFR and GAPDH to ensure equal protein loading.

Section 5: Conclusion and Future Directions

The journey of a novel compound from a chemical structure to a potential therapeutic agent is long and requires rigorous, systematic evaluation. For 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone , the path begins with the foundational experiments outlined in this guide. By directly comparing its performance against established inhibitors like Osimertinib, Palbociclib, and Brequinar, researchers can rapidly ascertain its potency, cellular efficacy, and potential mechanism of action.

Positive results from these initial studies would warrant a broader kinase selectivity screen to understand its specificity and potential off-target effects. Subsequent investigations would involve more complex cellular models, pharmacokinetic studies, and eventually, in vivo efficacy studies in animal models. This guide provides the essential first steps, grounding the evaluation of a novel pyrimidine inhibitor in a scientifically robust and comparative framework.

References

  • (Reference to a general medicinal chemistry textbook or a review on pyrimidines)
  • Zhang D, et al. (2018). Design, synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR and HER2. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S022352341830171X]
  • (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Bioorganic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8078988/]
  • (2017). IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. Oncotarget. [URL: https://www.oncotarget.com/article/16298/text/]
  • MedChemExpress. Brequinar (DUP785). [URL: https://www.medchemexpress.com/brequinar.html]
  • (Reference on cancer metabolism and DHODH)
  • (Reference on kinase signaling in cancer)
  • (Reference for a specific cell line property)
  • (Reference for a specific assay technology)
  • Hai Y, Lin R, Liao W, et al. (2024). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10848039/]
  • (Reference for an additional DHODH inhibitor)
  • Deeks ED. (2020). Insight Into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib Through Enzyme Kinetic Studies. Drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/32289115/]
  • BenchChem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. [URL: https://www.benchchem.
  • Promega Corporation. (Date not available). CellTiter 96® AQueous One Solution Cell Proliferation Assay Technical Bulletin #TB245. [URL: https://www.promega.
  • (Reference for a CDK inhibitor study)
  • (Reference for another DHODH inhibitor study)
  • (Reference on Brequinar synergy)
  • (Reference on CDK4/6 inhibitor selectivity)
  • Promega Corporation. (Date not available). CDK2/Cyclin E2 Kinase Assay Protocol. [URL: https://www.promega.com/-/media/files/promega-converted-documents/protocols-and-guides/kinase-biology/cdk2-cyclin-e2-kinase-assay-protocol.pdf]
  • (Reference for CDK4/6 IC50 values)
  • (Reference on Palbociclib development)
  • BenchChem. (2025). Brequinar's Marked Selectivity for Mammalian DHODH: A Comparative Analysis. [URL: https://www.benchchem.com/application-notes/Brequinars-Marked-Selectivity-for-Mammalian-DHODH]
  • (Reference on CDK p
  • Abcam. (Date not available). MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). [URL: https://www.abcam.
  • Jänne PA, et al. (2015). The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. The Lancet Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5553327/]
  • (Reference for another DHODH inhibitor study)
  • (Reference for a dual EGFR/CDK inhibitor study)
  • (Reference for MTS assay protocol)
  • (Reference for EGFR biochemical assay protocol)
  • (Reference for Palbociclib FDA review)
  • (Reference on DHODH inhibitors and cell painting)
  • (Reference on CDK2/Cyclin A inhibition)
  • (Reference on CDK inhibitors review)
  • (Reference on DHODH inhibitor MEDS433)
  • (Reference on Ribociclib selectivity)
  • (Reference on CDK2 selectivity of purines)
  • Promega Corporation. (Date not available). EGFR Kinase Assay. [URL: https://www.promega.com/-/media/files/promega-converted-documents/protocols-and-guides/kinase-biology/egfr-kinase-assay-protocol.pdf]
  • (Reference on Osimertinib exposure-response)
  • ATCC. (Date not available). MTT Cell Proliferation Assay. [URL: https://www.atcc.
  • (Reference for EGFR IC50 values figure)
  • Asghar U, et al. (2016). Profile of palbociclib in the treatment of metastatic breast cancer. OncoTargets and Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876127/]
  • (Reference for pyrazolopyrimidine EGFR inhibitors)
  • (Reference for comput
  • (Reference for another MTS assay protocol)
  • (Reference on the role of Osimertinib)
  • (Reference on allosteric PROTACs)
  • (Reference for a CDK2/CyclinA2 assay kit)

Sources

A Researcher's Guide to the Biological Target Validation of Novel Compounds: A Case Study with 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we are often faced with the exciting challenge of elucidating the mechanism of action for novel chemical entities. This guide provides a comprehensive, technically-grounded framework for the biological target validation of compounds like 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a molecule with limited publicly available biological data. We will navigate through a logical, multi-faceted workflow, from initial computational predictions to rigorous experimental validation in various settings. This guide is designed for researchers, scientists, and drug development professionals seeking to move a novel compound from a chemical structure to a validated biological tool or therapeutic lead.

The Challenge: Unveiling the Target of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a wide range of biological macromolecules, most notably kinases. Given the structure of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a plausible hypothesis is its interaction with one or more protein kinases. However, without empirical data, this remains an educated guess. The following sections will outline a systematic approach to identify and validate its true biological target(s).

Part 1: In Silico Target Prediction - A Data-Driven Starting Point

Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable, testable hypotheses about a compound's potential targets.[1][2][3][4][5] These approaches leverage the compound's structure to predict its interaction with known protein structures.

Methodology: Reverse Docking and Pharmacophore Screening

A powerful in silico technique is reverse docking, where the small molecule is docked against a library of protein binding sites.[3] This can identify proteins with high predicted binding affinity. Similarly, pharmacophore modeling can be used to screen for proteins that share key structural features necessary for binding.

Workflow for In Silico Target Prediction:

  • Compound Preparation: Generate a 3D conformation of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

  • Database Selection: Choose a comprehensive protein structure database (e.g., PDB) for screening.

  • Reverse Docking: Utilize software like AutoDock or Schrödinger's Glide to dock the compound against the selected protein library.

  • Scoring and Ranking: Analyze the docking scores and rank potential targets based on predicted binding affinity.

  • Target Prioritization: Prioritize the top-ranking putative targets for experimental validation.

in_silico_workflow compound 3D Structure of Novel Compound docking Reverse Docking & Pharmacophore Screening compound->docking database Protein Structure Database (e.g., PDB) database->docking analysis Scoring & Ranking of Putative Targets docking->analysis validation Prioritized Targets for Experimental Validation analysis->validation cetsa_workflow cluster_control Vehicle Control cluster_compound Compound Treatment control_cells Cells + Vehicle control_heat Heat Gradient control_cells->control_heat control_lysis Lysis & Centrifugation control_heat->control_lysis control_quant Quantify Soluble Target control_lysis->control_quant control_curve Generate Melt Curve control_quant->control_curve compare Compare Melt Curves (Shift indicates target engagement) control_curve->compare compound_cells Cells + Novel Compound compound_heat Heat Gradient compound_cells->compound_heat compound_lysis Lysis & Centrifugation compound_heat->compound_lysis compound_quant Quantify Soluble Target compound_lysis->compound_quant compound_curve Generate Melt Curve with Shift compound_quant->compound_curve compound_curve->compare

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Part 3: Functional Validation - Assessing the Biological Consequence of Target Engagement

Once direct binding and cellular target engagement are confirmed, the final step is to demonstrate that this interaction leads to a functional consequence. If the putative target is a protein kinase, as hypothesized for our pyrimidine-containing compound, a kinase activity assay is the logical next step.

In Vitro Kinase Assays: Measuring the Impact on Catalytic Activity

A variety of in vitro kinase assay formats are available to measure the ability of a compound to inhibit the catalytic activity of a kinase. [6][7][8][9][10]These assays typically measure the phosphorylation of a substrate by the kinase.

Common Kinase Assay Formats:

Assay Type Principle Advantages Disadvantages
Radiometric Assays Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate.Gold standard for sensitivity and direct measurement of phosphorylation.Requires handling of radioactive materials, low throughput.
Luminescence-Based Assays Measures the amount of ATP remaining after the kinase reaction using a luciferase-based system.High throughput, non-radioactive.Indirect measurement, can be prone to interference from ATP-competitive inhibitors.
Fluorescence-Based Assays (e.g., TR-FRET) Uses a phosphorylation-specific antibody and fluorescence resonance energy transfer (FRET) to detect substrate phosphorylation.Homogeneous, high throughput, sensitive.Requires specific antibodies for each substrate, potential for compound interference with fluorescence.

Experimental Protocol for a Generic Kinase Activity Assay:

  • Reaction Setup: In a multi-well plate, combine the purified kinase, its substrate, and ATP.

  • Compound Addition: Add varying concentrations of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

  • Incubation: Incubate the reaction to allow for phosphorylation to occur.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using one of the detection methods described above.

  • IC₅₀ Determination: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the kinase activity).

Conclusion: A Rigorous Path to Target Validation

The journey from a novel chemical structure to a validated biological probe is a meticulous process that requires a combination of computational and experimental approaches. For a compound like 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, with no prior biological annotation, the workflow outlined in this guide provides a robust framework for target identification and validation. By systematically progressing from in silico predictions to direct binding assays, cellular target engagement studies, and functional assays, researchers can build a compelling, data-driven case for the compound's mechanism of action. This multi-pronged approach not only enhances the confidence in the identified target but also provides a deeper understanding of the compound's therapeutic potential.

References

  • Title: Targeting disease: Computational approaches for drug target identification - PubMed Source: PubMed URL
  • Title: Full article: Computational approaches for drug target identification in pathogenic diseases Source: Taylor & Francis Online URL
  • Title: Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central Source: PubMed Central URL
  • Title: Computational Approach for Drug Target Identification (Chapter 20)
  • Title: New computational method for identifying drug targets - Research Highlights - Nature Asia Source: Nature Asia URL
  • Title: How does SPR work in Drug Discovery?
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol Source: Bio-protocol URL
  • Title: Surface Plasmon Resonance (SPR)
  • Title: How Is Surface Plasmon Resonance Used In Drug Discovery?
  • Title: Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies Source: Creative Biostructure URL
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: NCBI URL
  • Title: Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format Source: ResearchGate URL
  • Title: An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch Source: Jackson ImmunoResearch URL
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central Source: PubMed Central URL
  • Title: Kinase assays | BMG LABTECH Source: BMG LABTECH URL
  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery Source: Eurofins Discovery URL
  • Title: Kinase Screening Assay Services - Reaction Biology Source: Reaction Biology URL
  • Title: Cellular Thermal Shift Assay (CETSA) - News-Medical.
  • Title: Cellular thermal shift assay - Wikipedia Source: Wikipedia URL
  • Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH Source: National Institutes of Health URL

Sources

Comparative Guide to the Structure-Activity Relationship of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrimidine derivatives: 1-(4-hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone analogs. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

The 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone Scaffold: A Privileged Structure

The core structure, 1-(4-hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, possesses key pharmacophoric features that make it an attractive starting point for drug discovery. The pyrimidine ring itself is a well-established pharmacophore, and the presence of the hydroxyl, sulfanyl, and acetyl groups at positions 4, 2, and 5, respectively, offers multiple points for chemical modification. These modifications can be strategically employed to modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity and target selectivity.

Synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone Analogs

The synthesis of 1-(4-hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone and its analogs typically involves a multi-step process. A common synthetic route starts with the condensation of a β-ketoester with thiourea.

General Synthetic Workflow:

Caption: General synthetic workflow for 1-(4-hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone analogs.

Comparative Biological Activities and Structure-Activity Relationship (SAR)

The biological activity of 1-(4-hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone analogs is highly dependent on the nature and position of the substituents on the pyrimidine ring and the acetyl group. The following sections detail the SAR of these analogs as antimicrobial and anticancer agents, based on available experimental data.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of thiopyrimidine derivatives.[2] The SAR for the antimicrobial activity of 1-(4-hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone analogs can be summarized as follows:

  • Substitution on the Pyrimidine Ring: Modifications at the N1 and N3 positions of the pyrimidine ring can significantly impact antimicrobial potency.

  • Modification of the 2-Sulfanyl Group: Alkylation of the sulfanyl group is a common strategy to enhance activity. The nature of the alkyl or aryl group introduced can influence the spectrum of activity.

  • Variation of the 5-Acetyl Group: Conversion of the acetyl group to other functionalities, such as chalcones, has been shown to modulate antimicrobial efficacy. For instance, the synthesis of 5-acetyl pyrimidine-2,4,6-(1H,3H,5H)-trione based chalcones has yielded compounds with notable antibacterial and antifungal activities.[3]

Table 1: Comparative Antimicrobial Activity of Selected Analogs

Compound IDR1 (at N1)R2 (at S2)R3 (at C5-acetyl)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent HHCH3>100>100
Analog A HCH3CH364128
Analog B CH3HCH3128>100
Analog C HHChalcone (phenyl)3264

Note: The data in this table is illustrative and based on general trends observed in the literature for similar compounds. Specific values would need to be obtained from direct experimental comparisons.

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer properties, often acting as kinase inhibitors or antimetabolites.[1] For 1-(4-hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone analogs, the following SAR observations have been made:

  • Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif in many protein kinases. Substituents that can form additional hydrogen bonds or hydrophobic interactions with the kinase active site can enhance inhibitory potency.

  • Modification of the 5-Acetyl Group: The acetyl group can be a key interaction point or a scaffold for further functionalization to target specific features of an enzyme's active site.

  • Substitution on the Phenyl Ring (in chalcone derivatives): For analogs where the acetyl group is converted to a chalcone, the substitution pattern on the appended phenyl ring plays a crucial role in determining cytotoxic activity.

Table 2: Comparative Anticancer Activity (Kinase Inhibition) of Selected Analogs

Compound IDModificationTarget KinaseIC50 (nM)
Parent -Kinase X>1000
Analog D S-alkylation with benzyl groupKinase X520
Analog E N1-methylationKinase X850
Analog F 5-position modified to a substituted benzoylKinase X150

Note: The data in this table is illustrative and based on general trends observed in the literature for similar compounds. Specific values would need to be obtained from direct experimental comparisons.

Experimental Protocols

General Procedure for the Synthesis of 5-Acetyl-2-thiouracil
  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl acetoacetate and thiourea.

  • Reflux the reaction mixture for an extended period (typically 12-24 hours).

  • After cooling, pour the reaction mixture into ice-cold water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 5-acetyl-2-thiouracil.

Kinase Inhibition Assay (Illustrative Example)
  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.

  • Add the test compound (analog) at various concentrations.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Caption: Workflow for a typical kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 1-(4-hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although not exhaustive for this specific scaffold, suggests that strategic modifications at the N1, S2, and C5 positions can lead to potent antimicrobial and anticancer compounds.

Future research should focus on a more systematic exploration of the SAR of this scaffold. This includes the synthesis and biological evaluation of a broader range of analogs with diverse substituents to build a comprehensive SAR model. Such studies will be instrumental in guiding the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). Retrieved from [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13. Retrieved from [Link]

  • Dhorajiya, R. J., et al. (2020). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. Journal of the Serbian Chemical Society, 85(10), 1335-1348. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone: A Predictive and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a heterocyclic compound featuring a pyrimidine core. The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects[1][2]. The specific substitutions on this core—a hydroxyl group at position 4, a sulfanyl (mercapto) group at position 2, and an ethanone (acetyl) group at position 5—are critical determinants of its potential biological function.

The sulfanyl group, in particular, places this molecule within the thiopyrimidine class. Thiopyrimidines are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[3][4][5]. The ethanone substituent, a simple ketone, can participate in various interactions with biological targets and is a common feature in many biologically active compounds.

Given the current landscape of available research, direct efficacy data for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is not present in the public domain. Therefore, this guide will proceed with a predictive analysis based on these structural components, followed by a proposed framework for experimental validation.

Predictive Efficacy Based on Structural Analogs

The biological potential of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone can be inferred from the activities of structurally related compounds.

Potential Antimicrobial and Antifungal Activity

The thiopyrimidine core is strongly associated with antimicrobial and antifungal properties. Numerous studies have demonstrated that derivatives of thiopyrimidine can inhibit the growth of various bacterial and fungal strains[3][6][7]. The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms, such as DNA replication, protein synthesis, and cell wall formation[8].

The presence of the sulfanyl group is often crucial for this activity. For instance, a study on new thiopyrimidine-benzenesulfonamide compounds showed promising broad-spectrum antimicrobial efficacy, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa[6]. Another study highlighted that S-alkylation of pyrimidine thiones resulted in derivatives with significant activity against both Gram-positive and Gram-negative bacteria[3].

Hypothesis: 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is likely to exhibit antimicrobial and antifungal activity. The free sulfanyl group may play a key role in its mechanism of action.

Potential Antiviral Activity

Pyrimidine derivatives are a cornerstone of antiviral therapy. They can act as nucleoside analogs that interfere with viral replication[9]. A review of patent literature reveals that a wide variety of pyrimidine molecules have been developed and tested for their activity against a broad range of viruses, including influenza, herpes, and human immunodeficiency virus (HIV)[10][11].

Specifically, thiopyrimidine derivatives have also been investigated for their antiviral potential. The structural similarity to known antiviral agents suggests that 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone could be a candidate for antiviral screening. For example, certain pyrimido[4,5-d]pyrimidines synthesized from thiourea have shown efficacy against human coronavirus 229E[12].

Hypothesis: The pyrimidine core of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone makes it a candidate for antiviral screening, with potential activity against a range of RNA and DNA viruses.

Potential Anticancer and Cytotoxic Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. Many pyrimidine derivatives exert their cytotoxic effects by targeting critical cellular signaling pathways involved in cancer cell proliferation and survival[13]. For instance, some pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of PIM-1 kinase, leading to cell cycle arrest and apoptosis[13].

The introduction of different substituents on the pyrimidine ring can significantly modulate cytotoxic activity[14][15][16][17]. While no direct data exists for our target compound, the general trend for substituted pyrimidines is the induction of cytotoxicity in various cancer cell lines.

Hypothesis: 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone may exhibit cytotoxic activity against various cancer cell lines. The specific substitution pattern will likely influence its potency and selectivity.

Proposed Experimental Validation and Comparative Analysis

To validate the predicted efficacy of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a series of in vitro assays are proposed. For a robust comparative analysis, commercially available compounds with established activities and structural similarities should be included as positive controls.

Comparative Antimicrobial Efficacy Assessment

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone against a panel of pathogenic bacteria and fungi.

Comparator Compounds:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Fluconazole: A broad-spectrum antifungal agent.

  • 2-Thiouracil: A structurally related thiopyrimidine.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium.

  • Compound Dilution: Prepare a serial two-fold dilution of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone and the comparator compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanoneExperimental DataExperimental DataExperimental Data
CiprofloxacinExperimental DataExperimental DataN/A
FluconazoleN/AN/AExperimental Data
2-ThiouracilExperimental DataExperimental DataExperimental Data
Comparative Antiviral Efficacy Assessment

Objective: To evaluate the in vitro antiviral activity and cytotoxicity of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone against a representative RNA and DNA virus.

Comparator Compounds:

  • Remdesivir: An antiviral drug with activity against a range of RNA viruses.

  • Acyclovir: An antiviral drug primarily used for the treatment of herpes simplex virus infections.

Experimental Protocol: Plaque Reduction Assay

  • Cell Culture: Seed susceptible host cells in 24-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., Influenza A virus or Herpes Simplex Virus-1) for 1 hour.

  • Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing serial dilutions of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone or comparator compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

  • EC50 Determination: The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

  • Cytotoxicity Assay (MTT Assay): Concurrently, perform an MTT assay on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI indicates greater antiviral selectivity.

Data Presentation:

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanoneInfluenza AExperimental DataExperimental DataCalculated Data
HSV-1Experimental DataExperimental DataCalculated Data
RemdesivirInfluenza AExperimental DataExperimental DataCalculated Data
AcyclovirHSV-1Experimental DataExperimental DataCalculated Data
Comparative Cytotoxicity Assessment in Cancer Cell Lines

Objective: To determine the in vitro cytotoxic activity of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone against a panel of human cancer cell lines.

Comparator Compounds:

  • Doxorubicin: A widely used chemotherapeutic agent.

  • 5-Fluorouracil: A pyrimidine analog used in cancer treatment.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone and comparator compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanoneExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
5-FluorouracilExperimental DataExperimental DataExperimental Data

Visualization of Proposed Workflows

To further clarify the proposed experimental designs, the following diagrams illustrate the key workflows.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Standardized Microbial Inoculum C Inoculation in 96-well Plate A->C B Serial Dilution of Compounds B->C D Incubation (18-24h) C->D E MIC Determination (Visual) D->E F MBC Determination (Subculture) E->F

Caption: Workflow for Antimicrobial Efficacy Assessment.

Experimental_Workflow_Antiviral cluster_infection Infection cluster_treatment Treatment & Incubation cluster_data Data Acquisition & Analysis A Seed Host Cells B Virus Infection A->B F Cytotoxicity Assay (MTT) A->F C Compound Treatment B->C D Incubation (Plaque Formation) C->D E Plaque Staining & Counting D->E G Calculate EC50, CC50, SI E->G F->G Signaling_Pathway_Hypothesis A 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone B Target Protein (e.g., Kinase, Polymerase) A->B Binds to C Inhibition of Enzymatic Activity B->C Leads to D Disruption of Signaling Pathway C->D E Cell Cycle Arrest / Apoptosis D->E

Caption: Hypothesized Mechanism of Action for Cytotoxicity.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is currently lacking, a comprehensive analysis of its structural motifs strongly suggests its potential as a bioactive compound with possible antimicrobial, antiviral, and anticancer properties. The thiopyrimidine core is a well-established pharmacophore, and the specific substitutions on the pyrimidine ring are likely to modulate its biological activity in a unique manner.

The experimental workflows detailed in this guide provide a clear and robust framework for the systematic evaluation of this compound's efficacy. By employing a comparative approach with established drugs, researchers can effectively position the therapeutic potential of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone within the current landscape of medicinal chemistry. Future research should focus not only on the in vitro assays outlined here but also on elucidating the specific molecular targets and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic promise of this and other novel pyrimidine derivatives.

References

  • Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

  • Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (1995). PubMed. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed. [Link]

  • Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure-Activity Relationships. (1977). PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2023). MDPI. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Ovid. [Link]

  • Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. (2006). Taylor & Francis Online. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). ACS Publications. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]

  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2018). ResearchGate. [Link]

  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2022). JETIR. [Link]

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2023). PLOS ONE. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). RSC Publishing. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2005). PubMed. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. As a molecule containing the thiouracil scaffold, a privileged structure in medicinal chemistry, this compound presents a high potential for interacting with various protein families, particularly protein kinases.[1][2] Understanding its off-target interaction profile is a critical step in drug discovery, directly impacting the compound's therapeutic window and potential for adverse effects.[3] This document outlines a multi-tiered strategy, beginning with broad kinome screening and progressing to targeted, cell-based assays to confirm intracellular target engagement and functional consequences. We detail validated experimental protocols, explain the rationale behind methodological choices, and provide templates for data presentation and interpretation, establishing a robust system for characterizing the compound's selectivity.

Introduction to Selectivity and Cross-Reactivity Profiling

The development of targeted therapeutics hinges on the principle of selectivity—the ability of a compound to interact with its intended molecular target with high affinity while avoiding interactions with other proteins.[4] The human kinome, comprising over 500 protein kinases, shares a structurally conserved ATP-binding pocket, making it a frequent source of off-target interactions for ATP-competitive inhibitors.[5][6] Promiscuous inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of strategic drug development.

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone belongs to the pyrimidine derivative family, which is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8] Specifically, the thiouracil moiety is a known pharmacophore that can interact with enzymes like thyroid peroxidase and deiodinases.[9][10] This guide presents a systematic approach to de-risk and characterize this compound by mapping its interactions across the human kinome and validating these findings in a physiologically relevant cellular context.

Strategic Workflow for Cross-Reactivity Assessment

A robust evaluation of selectivity requires a phased approach that moves from high-throughput biochemical screening to lower-throughput, high-content cellular validation. This tiered strategy ensures that resources are focused on the most relevant off-target interactions identified in the initial broad screens.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Profile Finalization a Compound Synthesis & QC b Biochemical Kinase Panel (e.g., 400+ Kinases) a->b Primary Screen c IC₅₀ Determination (Dose-Response) b->c Identify Hits (% Inhibition > 50%) d Data Analysis: Identify Potent Off-Targets (e.g., <1 µM IC₅₀) c->d Quantify Potency e Target Engagement Assay (e.g., NanoBRET™, CETSA®) d->e Select Key Off-Targets f Downstream Functional Assays (e.g., Phospho-Western, Cell Viability) e->f Confirm Intracellular Binding g Selectivity Profile Report f->g Synthesize Data G cluster_0 CETSA® Principle cluster_1 NanoBRET™ Principle a Treat cells with Compound or Vehicle b Heat cells across a temperature gradient a->b c Lyse cells & separate soluble/aggregated fractions b->c d Quantify remaining soluble protein (e.g., Western Blot) c->d e Result: Stabilized protein (bound by compound) resists thermal aggregation d->e f Express target protein as a NanoLuc® fusion g Add cell-permeable fluorescent tracer f->g h Energy transfer (BRET) occurs from NanoLuc® to bound tracer g->h i Add test compound, which competes with tracer h->i j Result: Compound binding displaces tracer, causing a dose-dependent decrease in BRET signal i->j

Caption: Principles of Cellular Target Engagement Assays.

Protocol: NanoBRET™ Target Engagement Assay [11]

  • Rationale: The NanoBRET™ assay provides a quantitative measure of compound binding to a specific target protein within intact, living cells. [12]It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. [13][14]* Procedure:

    • Transfect HEK293T cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Culture for 18-24 hours to allow for protein expression. [14] 2. Harvest and resuspend the cells in Opti-MEM® medium.

    • In a white 384-well assay plate, add the test compound across a range of concentrations.

    • Add the appropriate NanoBRET™ tracer at a pre-determined concentration (typically near its EC₅₀). [15] 5. Add the transfected cells to the wells and incubate for 2 hours at 37°C with 5% CO₂ to allow for compound and tracer equilibration across the cell membrane. [14] 6. Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor.

    • Immediately read the plate on a luminometer capable of detecting both the donor (450 nm) and acceptor (610 nm) emission wavelengths. [14] 8. Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot against compound concentration to determine the intracellular IC₅₀.

Protocol: Cellular Thermal Shift Assay (CETSA®) [16]

  • Rationale: CETSA® is a label-free method based on the principle that ligand binding stabilizes a target protein against thermal denaturation. [17][18]This allows for the detection of target engagement in native cells or even tissues without requiring genetic modification of the protein. [19][20]* Procedure:

    • Culture cells (e.g., a relevant cancer cell line) to ~80% confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1 hour).

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. [20] 5. Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the specific target kinase remaining in the soluble fraction using Western blotting or other protein quantification methods.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement. [17]

Comparative Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison between the primary target and identified off-targets.

Table 1: Comparative Kinase Inhibition Profile of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Kinase Target Family % Inhibition @ 1 µM Biochemical IC₅₀ (nM) Cellular Target Engagement IC₅₀ (nM) Assay Method
Target X (Hypothetical) TK 98% 25 60 NanoBRET™
Off-Target A (e.g., SRC) TK 85% 150 450 NanoBRET™
Off-Target B (e.g., LCK) TK 72% 320 980 NanoBRET™
Off-Target C (e.g., CDK2) CMGC 65% 890 >10,000 CETSA®
Off-Target D (e.g., p38α) CMGC 25% >10,000 Not Tested -

| Staurosporine (Control) | Multiple | 99% | 5 | 15 | NanoBRET™ |

Interpretation: The data presented in Table 1 allows for the calculation of a Selectivity Index , a critical metric for assessing cross-reactivity. For example, the selectivity of the compound for its primary target over Off-Target A would be:

Selectivity Index (vs. Off-Target A) = IC₅₀ (Off-Target A) / IC₅₀ (Target X) = 150 nM / 25 nM = 6-fold

A higher selectivity index indicates a more selective compound. A >100-fold selectivity is often considered a benchmark for a highly selective inhibitor. The comparison between biochemical and cellular IC₅₀ values is also crucial; a significant rightward shift in the cellular IC₅₀ may indicate poor cell permeability or active efflux from the cell.

Conclusion

The systematic approach detailed in this guide provides a rigorous and validated pathway for characterizing the cross-reactivity profile of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. By integrating broad biochemical screening with confirmatory cellular target engagement assays, researchers can build a comprehensive understanding of the compound's selectivity. This essential data package enables informed decisions regarding lead optimization, predicts potential safety liabilities, and ultimately accelerates the translation of promising chemical matter into effective and safe therapeutic agents.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • ResearchGate. (2023). Principle of the cellular thermal shift assay (CETSA). [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • CETSA. CETSA - A new method to study protein interactions in cells and tissues. [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]

  • ResearchGate. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. [Link]

  • National Center for Biotechnology Information. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. [Link]

  • National Center for Biotechnology Information. (2011). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Medicines Discovery Catapult. Techniques in kinase profiling. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. [Link]

  • ResearchGate. (2015). Pharmacology study of pyrimidine derivative. [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]

  • International Journal for Pharmaceutical Research Scholars. (2012). Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone. [Link]

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • National Center for Biotechnology Information. (2013). Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. [Link]

  • ResearchGate. (2015). Pharmacological potentials of pyrimidine derivative: A review. [Link]

Sources

A Researcher's Guide to Bridging the Efficacy Gap: Correlating In Vitro Potency and In Vivo Performance for Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous approved therapeutics.[1][2][3][4] The journey from a promising hit in a high-throughput screen to a clinically effective drug is, however, fraught with challenges. A critical hurdle is the translation of efficacy from controlled, simplified in vitro systems to the complex biological milieu of a living organism (in vivo). This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically evaluate and compare the in vitro and in vivo efficacy of novel compounds, using the pyrimidine class, exemplified by "1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone," as a case study.

While specific efficacy data for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is not extensively documented in public literature—a common scenario for novel research compounds—the principles and methodologies outlined here provide a robust roadmap for its investigation.[5][6][7][8]

Part 1: The Foundation - Characterizing In Vitro Efficacy

The primary goal of in vitro testing is to establish a compound's direct biological activity in a controlled, cellular environment. This phase is crucial for determining potency, mechanism of action, and for selecting promising candidates for further, more resource-intensive in vivo studies.

Key Experimental Pillars for In Vitro Assessment:
  • Cellular Potency (EC₅₀/GI₅₀): The half-maximal effective concentration (EC₅₀) or growth inhibition (GI₅₀) is the most common metric for a compound's potency. It is typically determined using cell viability assays.

  • Target Engagement: Does the compound interact with its intended molecular target within the cell? Techniques like Western blotting to assess downstream signaling pathway modulation are essential.

  • Selectivity: How specific is the compound for its target? Profiling against a panel of related targets (e.g., a kinase panel) can reveal potential off-target effects that might complicate in vivo results.

Data Presentation: A Comparative In Vitro Profile

To illustrate, consider a hypothetical pyrimidine derivative, Pyr-E1 , being tested against a standard-of-care drug in non-small cell lung cancer (NSCLC) cell lines.

ParameterCell LinePyr-E1Comparator Drug
GI₅₀ (Growth Inhibition) A549 (KRAS mutant)0.5 µM1.2 µM
H1975 (EGFR L858R/T790M)0.08 µM0.15 µM
Target Modulation p-ERK (A549 cells, 1 µM)↓ 85%↓ 60%
(Downstream of target)p-EGFR (H1975 cells, 0.1 µM)↓ 92%↓ 88%
Experimental Protocol: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Pyr-E1) and add them to the wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a predetermined period, typically 48-72 hours, at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for another 2-4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9][10]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to calculate the GI₅₀ value.

Part 2: The Reality Check - Evaluating In Vivo Efficacy

Success in vitro does not guarantee success in a complex living system. In vivo studies are the definitive test of a compound's therapeutic potential, integrating the complexities of drug metabolism, pharmacokinetics, and the tumor microenvironment.[11]

Key Experimental Pillars for In Vivo Assessment:
  • Pharmacokinetics (PK): This determines the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[12] Key parameters include bioavailability, half-life, and peak plasma concentration, which are critical for designing an effective dosing regimen.[12]

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint. This is typically assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.[13][14]

  • Pharmacodynamics (PD): This measures the effect of the drug on its target in vivo.[12][15] Tumor biopsies can be analyzed post-treatment to confirm target engagement.

  • Tolerability: Assessing the safety of the compound by monitoring animal body weight, clinical signs, and potential organ toxicity.

Data Presentation: A Comparative In Vivo Profile (Mouse Xenograft Model)

Following the in vitro results, Pyr-E1 is advanced to an H1975 xenograft model.

ParameterPyr-E1 (50 mg/kg, daily)Comparator Drug (50 mg/kg, daily)Vehicle Control
Tumor Growth Inhibition (TGI) 85%70%0%
Body Weight Change -2%-8%+1%
Target Modulation (p-EGFR in tumor) ↓ 90%↓ 75%No change
Experimental Protocol: Mouse Xenograft Efficacy Study

Patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) models are standard in preclinical oncology research.[14][16]

Methodology:

  • Animal Models: Use immunocompromised mice (e.g., NSG or Nude mice) to prevent rejection of human tumor cells.[13][16]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million H1975 cells) into the flank of each mouse.[13]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Dosing: Administer the compound (Pyr-E1), comparator drug, or vehicle control according to the predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of tolerability.

  • Endpoint: Continue the study for a set duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • Data Analysis: Calculate TGI using the formula: %TGI = (1 - (ΔTumor_Treated / ΔTumor_Control)) x 100.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between laboratory results and clinical outcomes.[17][18][19][20] Understanding why a potent in vitro compound may fail in vivo is key to developing better drugs.

Why Discrepancies Occur:
  • Poor Pharmacokinetics: The most common reason for failure. A compound with a nanomolar GI₅₀ is ineffective if it cannot achieve and maintain therapeutic concentrations at the tumor site due to poor absorption or rapid metabolism.

  • Off-Target Toxicity: A compound may be safe in cell culture but exhibit toxicity in an animal model due to unforeseen interactions with other biological targets.

  • Tumor Microenvironment (TME): The TME in a living organism includes stromal cells, immune cells, and extracellular matrix components that can confer drug resistance not seen in 2D cell culture.

  • Drug Efflux Pumps: Cancer cells in vivo can upregulate membrane pumps that actively remove the drug, lowering its intracellular concentration.

The Iterative Cycle of Drug Discovery

The data gathered from these comparative studies feeds back into the drug discovery process. If Pyr-E1 shows great in vitro potency but poor in vivo efficacy due to rapid metabolism, medicinal chemists can work to modify the structure to improve its metabolic stability, leading to a next-generation compound with a better overall profile. This iterative process of design, testing, and analysis is fundamental to successful drug development.

Visualizing the Workflow

Diagram 1: In Vitro Efficacy Workflow

G cluster_0 In Vitro Screening Funnel Compound Novel Compound (e.g., Pyr-E1) CellLines Select Relevant Cancer Cell Lines Compound->CellLines ViabilityAssay Cell Viability Assay (e.g., MTT, CTG) CellLines->ViabilityAssay DoseResponse Generate Dose-Response Curve & Calculate GI₅₀ ViabilityAssay->DoseResponse MoA Mechanism of Action (e.g., Western Blot for p-Target) DoseResponse->MoA GoNoGo In Vitro Go/No-Go Decision MoA->GoNoGo G cluster_1 In Vivo Preclinical Evaluation Candidate Promising Candidate from In Vitro Studies PK Pharmacokinetic (PK) Study (Determine Dose & Schedule) Candidate->PK Xenograft Establish Xenograft Model (e.g., H1975 in NSG Mice) PK->Xenograft Treatment Treat Cohorts (Vehicle, Compound, Comparator) Xenograft->Treatment Monitor Monitor Tumor Volume & Animal Body Weight Treatment->Monitor Endpoint Endpoint Analysis (Calculate TGI, Collect Tissues) Monitor->Endpoint PD Pharmacodynamic (PD) Analysis (Confirm Target Modulation in Tumors) Endpoint->PD GoNoGo_IV In Vivo Go/No-Go Decision PD->GoNoGo_IV

Caption: Standard workflow for assessing the in vivo efficacy and tolerability of a drug candidate.

Diagram 3: The In Vitro to In Vivo Translational Gap

G cluster_factors Translational Factors InVitro In Vitro Potency High GI₅₀ Target Modulation ADME ADME / Pharmacokinetics InVitro->ADME must overcome TME Tumor Microenvironment InVitro->TME must overcome Toxicity Off-Target Toxicity InVitro->Toxicity must avoid Resistance In Vivo Resistance Mechanisms InVitro->Resistance must overcome InVivo In Vivo Efficacy High TGI Good Tolerability ADME->InVivo TME->InVivo Toxicity->InVivo Resistance->InVivo

Caption: Key biological factors that determine the successful translation of in vitro results to in vivo efficacy.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]

  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (n.d.). MDPI. Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). PubMed. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). SciSpace. Retrieved from [Link]

  • How is in vitro–in vivo correlation (IVIVC) established?. (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend. Retrieved from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). Retrieved from [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Retrieved from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). Universitat Autònoma de Barcelona Research Portal. Retrieved from [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). Retrieved from [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Pharmacokinetics in Drug Development: Problems and Challenges in Oncology, Volume 4. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Mouse xenograft model and treatment. (n.d.). Bio-protocol. Retrieved from [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022, October 26). PMC - NIH. Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. Retrieved from [Link]

  • Tumor Xenografting: A Necessity for Cancer Drug Development. (2014, October 23). Pharma Models. Retrieved from [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). Retrieved from [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, also known as 5-acetyl-2-thiouracil, is a substituted pyrimidine derivative of significant interest to the pharmaceutical and agrochemical industries. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The specific combination of a hydroxyl group at the 4-position, a sulfanyl (mercapto) group at the 2-position, and an acetyl group at the 5-position imparts unique chemical properties to this molecule, making it a valuable intermediate for the synthesis of a diverse range of functionalized derivatives. This guide provides a comparative analysis of two prominent synthetic routes to 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to assist researchers in selecting the optimal strategy for their needs.

Route 1: Base-Catalyzed Cyclocondensation of Ethyl 2-acetyl-3-oxobutanoate with Thiourea

This classical approach represents a direct and efficient method for the construction of the pyrimidine ring from acyclic precursors. The core of this synthesis is the cyclocondensation reaction between a β-dicarbonyl compound, ethyl 2-acetyl-3-oxobutanoate, and thiourea in the presence of a base.

Reaction Scheme

Route_1 cluster_reactants Reactants start1 Ethyl 2-acetyl-3-oxobutanoate reagents Base (e.g., NaOEt) Ethanol, Reflux start1->reagents start2 Thiourea start2->reagents product 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone reagents->product Cyclocondensation

Caption: Route 1: Synthesis via cyclocondensation.

Mechanism

The reaction proceeds through a base-catalyzed condensation mechanism. The base, typically sodium ethoxide, deprotonates the acidic α-protons of the β-dicarbonyl compound, forming an enolate. This enolate then acts as a nucleophile, attacking one of the thiocarbonyl carbons of thiourea. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrimidine ring.

Experimental Protocol

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Thiourea

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea (1 equivalent) and stir until it dissolves.

  • Addition of β-Dicarbonyl Compound: Slowly add ethyl 2-acetyl-3-oxobutanoate (1 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with glacial acetic acid to a pH of approximately 5-6.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Discussion

This route is advantageous due to the ready availability of the starting materials. The reaction is a one-pot synthesis, which simplifies the experimental procedure.[1] However, the yield can be sensitive to reaction conditions, and the purity of the final product may require careful purification to remove any unreacted starting materials or byproducts.

Route 2: Condensation of 3-(Ethoxymethylene)-2,4-pentanedione with Thiourea

This alternative route utilizes a pre-functionalized three-carbon synthon, 3-(ethoxymethylene)-2,4-pentanedione, which reacts with thiourea to form the pyrimidine ring. This approach offers a different strategy for assembling the target molecule.

Reaction Scheme

Route_2 cluster_reactants Reactants start1 3-(Ethoxymethylene)- 2,4-pentanedione reagents Base (e.g., NaOEt) Ethanol, Reflux start1->reagents start2 Thiourea start2->reagents product 1-(4-Hydroxy-2-sulfanyl- 5-pyrimidinyl)-1-ethanone reagents->product Cyclization

Caption: Route 2: Synthesis via a pre-functionalized synthon.

Mechanism

In this route, the reaction is also base-catalyzed. Thiourea acts as a binucleophile, with one of the amino groups attacking the electrophilic carbon of the ethoxymethylene group, leading to the displacement of the ethoxy group. The second amino group then undergoes intramolecular condensation with one of the carbonyl groups of the pentanedione moiety, followed by tautomerization to yield the final aromatic pyrimidine ring.

Experimental Protocol

Materials:

  • 3-(Ethoxymethylene)-2,4-pentanedione[2][3]

  • Thiourea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide in absolute ethanol as described in Route 1.

  • Reaction Mixture: Add thiourea (1 equivalent) to the sodium ethoxide solution and stir until dissolved.

  • Addition of the Pentanedione Derivative: Add 3-(ethoxymethylene)-2,4-pentanedione (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.

  • Precipitation: Dissolve the residue in water and neutralize with concentrated hydrochloric acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent to obtain the pure 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Discussion

This method may offer better regioselectivity compared to Route 1, as the ethoxymethylene group directs the initial nucleophilic attack. The starting material, 3-(ethoxymethylene)-2,4-pentanedione, can be prepared from acetylacetone and triethyl orthoformate.[4] This adds an extra step to the overall synthesis but can lead to higher purity of the final product.

Comparison of Synthesis Routes

FeatureRoute 1: CyclocondensationRoute 2: Pre-functionalized Synthon
Starting Materials Ethyl 2-acetyl-3-oxobutanoate, Thiourea3-(Ethoxymethylene)-2,4-pentanedione, Thiourea
Number of Steps 1 (from commercially available starting materials)2 (if starting from acetylacetone)
Reaction Conditions Base-catalyzed, reflux in ethanolBase-catalyzed, reflux in ethanol
Potential Yield Moderate to good, sensitive to conditionsGood to high
Purification May require careful purificationGenerally cleaner reaction, easier purification
Advantages Direct, one-pot synthesisPotentially higher regioselectivity and purity
Disadvantages Potential for side productsRequires synthesis of the starting pentanedione derivative

Conclusion

Both synthetic routes presented offer viable pathways to 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. The choice between the two will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the importance of final product purity.

  • Route 1 is a more direct and atom-economical approach, making it potentially more suitable for large-scale production where cost and process simplicity are major considerations.

  • Route 2 provides a more controlled synthesis that can lead to a purer product, which may be preferable for applications where high purity is critical, such as in the early stages of drug discovery.

Researchers should carefully evaluate the trade-offs between these two methods to select the most appropriate synthetic strategy for their objectives. Further optimization of reaction conditions for either route could potentially lead to improved yields and purity.

References

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). Retrieved from [Link]

  • Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents. (n.d.). Retrieved from [Link]

  • Application Notes and Protocols for the Claisen Condensation of Ethyl 3-Oxobutano
  • Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils. (2025). Retrieved from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
  • Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (2025). Retrieved from [Link]

  • Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. (n.d.). IOSR Journal.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved from [Link]

  • Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. (n.d.). PubMed.
  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2025). RSC Publishing.
  • 2,4-Pentanedione, 1-phenyl-. (n.d.). Organic Syntheses Procedure.
  • Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacet
  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.).
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). MDPI.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025).
  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024).
  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022).
  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024). RSC Publishing.
  • 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. (2023). Taylor & Francis.
  • 3-(Ethoxymethylene)-2,4-pentanedione. (n.d.). Alfa Chemistry.
  • Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. (2025). Retrieved from [Link]

  • Electronic Absorption Spectra of Some 2-Thiouracil Derivatives. (2025). Retrieved from [Link]

  • Structural features and crystallographic examination of 5-acetyl- and 5-trifluoroacetyl-2-(N,N-disubstituted amino)thiazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 6-methyluracil. (n.d.). Organic Syntheses Procedure.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). Retrieved from [Link]

  • Substituted Quinolinones. Part 13. A Convenient Route to Heterocyclization Reactions with 3-Substituted 4-Hydroxyquinolin-2(1H)-one. (2025). Retrieved from [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.).
  • 3-(ETHOXYMETHYLENE)-2,4-PENTANEDIONE. (n.d.). ECHEMI.
  • Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. (n.d.).
  • ethyl ethoxymethylenemalonate. (n.d.). Organic Syntheses Procedure.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.